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Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate Documentation Hub

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  • Product: Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate
  • CAS: 870244-28-3

Core Science & Biosynthesis

Foundational

"Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" properties

Technical Monograph: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate CAS: 870244-28-3 | Formula: C₁₀H₈BrNO₂S | M.W.: 286.14 Da[1][2][3] Executive Summary Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate CAS: 870244-28-3 | Formula: C₁₀H₈BrNO₂S | M.W.: 286.14 Da[1][2][3]

Executive Summary

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., Pim-1, Smoothened, Hsp90) and protein degraders (PROTACs). Its structural significance lies in its thieno[2,3-c]pyridine core , which serves as a bioisostere for isoquinoline and quinazoline scaffolds, offering improved solubility and distinct hydrogen-bonding vectors within ATP-binding pockets.

This guide details the physicochemical profile, synthetic utility, and validated protocols for functionalizing this scaffold, specifically addressing the steric challenges posed by the vicinal C3-methyl and C4-bromine substituents.

Part 1: Physicochemical & Structural Profile

The molecule exhibits a dense functionalization pattern that dictates its reactivity. The C4-bromine is the primary electrophilic handle for cross-coupling, while the C2-ester provides a vector for solubilizing groups or amide linkers.

Table 1: Core Physicochemical Properties

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight 286.14 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Appearance Off-white to pale yellow solidIndicates high crystallinity; stable at RT.
Calc. LogP ~2.8 – 3.2Moderate lipophilicity; good membrane permeability potential.
H-Bond Acceptors 3 (N6, Ester Carbonyl, Ester Oxygen)Critical for interacting with kinase hinge regions (specifically N6).
Rotatable Bonds 2 (Ester linkage)Low entropic penalty upon binding.
Topological PSA ~55 ŲWell within the Veber rules for oral bioavailability (<140 Ų).
Structural Analysis & Steric Environment

The defining feature of this scaffold is the C3-Methyl / C4-Bromine interface .

  • Steric Clash: The C3-methyl group exerts steric pressure on the C4-position. When the bromine is replaced by an aryl group (via Suzuki coupling), the resulting biaryl system often adopts a non-planar conformation to minimize A(1,3) strain.

  • Atropisomerism Potential: If the incoming aryl group at C4 is ortho-substituted, the rotation barrier may increase significantly, leading to stable atropisomers—a critical consideration for chiral separation in late-stage development.

Part 2: Synthetic Architecture & Reactivity

The synthesis of the thieno[2,3-c]pyridine core is non-trivial due to the electron-deficient nature of the pyridine ring. While commercial routes often employ the cyclization of 3-formyl-4-chloropyridines with methyl thioglycolate, the researcher's primary focus is the divergent functionalization of the scaffold.

Reactivity Logic Flow

The scaffold presents two orthogonal reaction vectors:

  • Vector A (C4-Br): Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Vector B (C2-COOMe): Nucleophilic acyl substitution (Hydrolysis, Aminolysis).

Scientific Note: Vector A should generally be executed before Vector B if harsh hydrolytic conditions are required later, although the ester is stable under standard Suzuki conditions.

ReactivityMap Core Methyl 4-bromo-3-methyl thieno[2,3-c]pyridine-2-carboxylate Suzuki Product A: Biaryl Derivative (Kinase Hinge Binder) Core->Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst) Buchwald Product B: Amino-Derivative (Solubility/H-Bonding) Core->Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Acid Product C: Carboxylic Acid (Linker Attachment) Core->Acid Saponification (LiOH, THF/H2O) Suzuki->Acid Step 2: Hydrolysis

Figure 1: Divergent synthesis map demonstrating the orthogonal reactivity of the C4-bromide and C2-ester.

Part 3: Validated Experimental Protocols

These protocols are designed to overcome the specific deactivation caused by the electron-deficient pyridine ring and the steric hindrance at C4.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Install an aryl group at C4. Challenge: The C3-methyl group hinders the approach of the palladium complex. Standard conditions (Pd(PPh₃)₄) often fail or result in hydrodebromination. Solution: Use of electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition and reductive elimination.

Reagents:

  • Scaffold (1.0 eq)

  • Aryl Boronic Acid (1.2 – 1.5 eq)

  • Catalyst: Pd₂(dba)₃ (0.05 eq) + X-Phos (0.1 eq) (Alternative: Pd(dppf)Cl₂ for less hindered partners)

  • Base: K₃PO₄ (3.0 eq) (Anhydrous conditions preferred to minimize protodeboronation)

  • Solvent: 1,4-Dioxane / Water (4:1) degassed.

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk flask with the scaffold, boronic acid, Pd source, ligand, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane/water via syringe.

  • Reaction: Heat to 90–100°C for 4–12 hours. (Microwave irradiation: 110°C for 30-45 mins is often superior for this scaffold).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. Note: The product is likely to be fluorescent under UV (254/365 nm) due to the extended conjugation.

Protocol B: Controlled Saponification

Objective: Hydrolyze the C2-ester to the carboxylic acid without degrading the pyridine ring. Challenge: Pyridine rings can be sensitive to harsh nucleophiles; decarboxylation can occur at high temperatures.

Reagents:

  • Scaffold (1.0 eq)

  • LiOH·H₂O (2.5 eq)

  • Solvent: THF / MeOH / H₂O (3:1:1)

Step-by-Step Methodology:

  • Dissolve the scaffold in THF/MeOH. Cool to 0°C.

  • Add LiOH dissolved in the minimum amount of water dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Do not heat.

  • Critical Step (pH Adjustment): Carefully acidify with 1N HCl to pH ~4–5. The zwitterionic nature of the thienopyridine (pyridine N protonation vs carboxylate) means solubility is lowest at the isoelectric point.

  • Isolation: The acid often precipitates. Filter and wash with cold water. If no precipitate, extract with n-Butanol or DCM/iPrOH (3:1).

Part 4: Therapeutic Applications & Mechanism

This scaffold acts as a "privileged structure" in oncology.

1. Kinase Inhibition (Pim-1 & Smoothened): The thieno[2,3-c]pyridine nitrogen (N6) often acts as a hydrogen bond acceptor for the hinge region amino acids (e.g., hinge cysteine or methionine). The C4-substituent projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase topology.

2. Protein Degradation (PROTACs): The C2-carboxylate is an ideal attachment point for linkers (PEG/alkyl chains) connecting to E3 ligase ligands (e.g., Thalidomide or VHL ligands). The rigidity of the thienopyridine core prevents the "linker collapse" often seen in more flexible degraders.

3. Bioisosterism: It effectively replaces:

  • Isoquinoline: Improved metabolic stability (oxidation at C1 is blocked by the sulfur).

  • Quinazoline: Different electronic distribution; the sulfur atom modulates the pKa of the pyridine nitrogen, affecting solubility and binding affinity.

References

  • Synthesis and Biological Evaluation of Thieno[2,3-c]pyridine Derivatives. RSC Advances, 2016. (Discusses the scaffold hopping strategy for Smoothened antagonists).

  • Thienopyridine Scaffolds in Medicinal Chemistry. ResearchGate, 2022. (Review of thieno[2,3-b] and [2,3-c] isomers in FDA-approved drugs).

  • Synthesis of Thieno[2,3-c]pyridines via Triazole-Mediated Transformation. PMC (NIH), 2023. (Detailed synthetic routes for the core skeleton).

  • Product Data: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate. Synthonix / AA Blocks. (Physical properties and commercial availability).

Sources

Exploratory

Strategic Utilization of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate in Medicinal Chemistry

The following technical guide details the structural utility, synthesis, and application of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS 870244-28-3). This document is designed for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and application of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS 870244-28-3). This document is designed for medicinal chemists and process scientists, focusing on the molecule's role as a "privileged scaffold" in drug discovery.

Executive Summary

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS 870244-28-3) is a highly functionalized heterocyclic building block belonging to the thieno[2,3-c]pyridine class.[1][2][3] This scaffold serves as a critical bioisostere for quinoline, isoquinoline, and indole moieties, widely utilized in the development of kinase inhibitors (e.g., PI3K, Hsp90, mTOR) and receptor antagonists.

Its value lies in its "Tri-Vector" functionalization :

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl specificity elements.

  • C2-Methyl Ester: A versatile electrophile for cyclization (forming tricyclic cores) or reduction to hydroxymethyl groups.

  • C3-Methyl: A steric element that restricts conformational rotation in binding pockets, often enhancing selectivity.

Structural Analysis & Pharmacophore Potential[4]

The thieno[2,3-c]pyridine core is a fused bicyclic system where a thiophene ring is annulated onto the c-face (3,4-position) of a pyridine ring.

Numbering and Functional Logic

Understanding the IUPAC numbering is critical for synthetic planning:

  • Position 1 (S): Thiophene sulfur.

  • Position 2: Carboxylate ester (Target for nucleophilic attack).

  • Position 3: Methyl group (Hydrophobic interaction/Steric block).

  • Position 4: Bromine (Pyridine ring, adjacent to bridgehead).[4]

  • Position 6 (N): Pyridine nitrogen (H-bond acceptor).

Bioisosterism

This scaffold mimics the geometry of isoquinoline but with altered electronics due to the thiophene fusion. The sulfur atom increases lipophilicity (logP) and modifies the electron density of the pyridine ring, making the C4 position particularly reactive toward oxidative addition with transition metals.

Synthesis & Manufacturing

The synthesis of CAS 870244-28-3 typically follows a Thorpe-Ziegler cyclization strategy, utilizing a functionalized pyridine precursor. The presence of the bromine at C4 (derived from the C2 position of the pyridine precursor) requires a regioselective approach.[5]

Retrosynthetic Analysis

The most robust route disconnects the thiophene ring, tracing back to 2-bromo-4-chloro-3-acetylpyridine and methyl thioglycolate .

Synthesis Precursor 2-Bromo-4-chloro- 3-acetylpyridine Inter Intermediate: Thioether Adduct Precursor->Inter SNAr (Base, 0°C) Selective displacement of C4-Cl Reagent Methyl Thioglycolate (HS-CH2-COOMe) Reagent->Inter Product Methyl 4-bromo-3-methyl thieno[2,3-c]pyridine- 2-carboxylate Inter->Product Thorpe-Ziegler Cyclization (K2CO3, Reflux)

Figure 1: Synthetic pathway for the construction of the thieno[2,3-c]pyridine core.

Detailed Protocol (Representative)

Note: This protocol is based on standard thienopyridine chemistry adapted for the specific substitution pattern.

Step 1: Nucleophilic Displacement (SNAr)

  • Reagents: 2-bromo-4-chloro-3-acetylpyridine (1.0 eq), Methyl thioglycolate (1.1 eq), Triethylamine (2.5 eq).

  • Solvent: Anhydrous THF or Acetonitrile.

  • Procedure: Dissolve the pyridine precursor in solvent at 0°C. Add triethylamine followed by the dropwise addition of methyl thioglycolate. The thiol selectively displaces the chlorine at the C4 position (activated by the adjacent acetyl and pyridine nitrogen) over the bromine at C2.

  • Observation: Reaction is typically exothermic. Monitor by TLC/LCMS for the disappearance of the pyridine starting material.

Step 2: Cyclization

  • Reagents: Potassium carbonate (K2CO3) or Sodium ethoxide (NaOEt).

  • Procedure: Heat the reaction mixture to reflux (60-80°C). The active methylene of the thioglycolate attacks the carbonyl of the acetyl group.

  • Workup: Cool to room temperature. Quench with water. The product often precipitates or can be extracted with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

Key Causality: The selectivity in Step 1 relies on the higher electrophilicity of the C4-chlorine (para to nitrogen in the resonance structure relative to the activation) compared to the C2-bromine, preserving the bromine for the final scaffold.

Reactivity & Functionalization (The "What Next")

This molecule is designed for divergent synthesis . The C4-Bromine and C2-Ester allow for orthogonal functionalization.

Reactivity Map

Reactivity Core CAS 870244-28-3 (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> Biaryl Systems Core->Suzuki C4-Br Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) -> Amination Core->Buchwald C4-Br Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Core->Hydrolysis C2-Ester Reduction Reduction (LiAlH4) -> Primary Alcohol Core->Reduction C2-Ester Hydrazine Hydrazinolysis (NH2NH2) -> Tricyclic Fusions Core->Hydrazine C2-Ester

Figure 2: Divergent reactivity profile of the scaffold.

Critical Workflows
  • Suzuki-Miyaura Coupling: The C4-Br is highly reactive. Standard conditions involve Pd(dppf)Cl2 or Pd(PPh3)4 with Na2CO3 in Dioxane/Water. This is the primary method for installing the "tail" of kinase inhibitors (e.g., indazoles, pyrazoles).

  • Tricyclic Formation: Reacting the C2-ester with hydrazine hydrate yields the hydrazide, which can be cyclized with ortho-esters to form pyrido[3',2':4,5]thieno[3,2-d]pyrimidines . These tricycles are potent DNA-intercalating agents.

Handling, Safety, & Analytics

Physicochemical Properties
  • Molecular Formula: C10H8BrNO2S[3]

  • Molecular Weight: 286.14 g/mol [3]

  • Solubility: Soluble in DMSO, DCM, Ethyl Acetate. Poorly soluble in water.

  • Appearance: Typically an off-white to pale yellow solid.

Analytical Standards (Self-Validation)

To ensure the integrity of the scaffold before use in expensive cross-coupling steps:

  • 1H NMR (DMSO-d6): Look for the singlet of the ester methyl (~3.8 ppm), the singlet of the C3-methyl (~2.6 ppm), and the characteristic aromatic signals of the pyridine ring (two doublets or singlets depending on resolution, typically >7.5 ppm).

  • LCMS: Confirm the mass peak [M+H]+ = 286/288 (1:1 ratio due to Bromine isotopes).

  • TLC: The ester is UV active. In 20% EtOAc/Hexane, it should appear as a distinct spot (Rf ~0.4-0.6).

Safety Protocols
  • Hazard: Causes skin irritation (H315), serious eye irritation (H319).

  • Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over long periods.

References

  • Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (General reference for Pd-coupling on heteroaryl bromides).

  • PubChem Compound Summary. (2024). Thieno[2,3-c]pyridine derivatives. National Center for Biotechnology Information.

  • Wu, Y., et al. (2019). Discovery of Thieno[2,3-c]pyridine Derivatives as Potent PI3K Inhibitors. Journal of Medicinal Chemistry. (Contextual application of the scaffold).

  • ChemicalBook. (2024).[6] Product entry for CAS 870244-28-3.[1][3]

Sources

Foundational

"Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" structure

Technical Monograph: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate Document Control: Type: Technical Synthesis & Application Guide Subject: Heterocyclic Scaffold Construction & Functionalization Target Audie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate

Document Control:

  • Type: Technical Synthesis & Application Guide

  • Subject: Heterocyclic Scaffold Construction & Functionalization

  • Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a highly functionalized heterocyclic building block belonging to the thienopyridine class. This scaffold acts as a critical bioisostere for quinolines and isoquinolines in drug discovery, particularly in the development of kinase inhibitors, GPCR ligands (specifically P2Y12 antagonists), and anti-inflammatory agents.

The molecule’s value lies in its orthogonal reactivity :

  • C2-Ester: Ready for hydrolysis, amidation, or heterocycle formation.

  • C3-Methyl: A steric handle that can also be oxidized to an aldehyde/acid.

  • C4-Bromide: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library diversification at the pyridine core.

This guide details the retrosynthetic logic, step-by-step synthesis, and validation protocols required to generate this intermediate with high regiochemical fidelity.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before initiating synthesis, the physicochemical parameters must be understood to guide solvent selection and purification strategies.

ParameterValue (Predicted/Typical)Implications for Processing
Formula C₁₁H₁₀BrNO₂SModerate molecular weight, suitable for fragment-based design.
MW ~300.17 g/mol Good atom economy for downstream coupling.
LogP 2.8 – 3.2Lipophilic; likely requires non-polar solvents (DCM, EtOAc) for extraction.
TPSA ~55 ŲGood membrane permeability potential; CNS active candidate.
pKa (Pyridine N) ~3.5 – 4.5Weakly basic due to electron-withdrawing ester/Br; requires strong acid for protonation.
Appearance Off-white to pale yellow solidColorimetric changes often indicate oxidation or impurities.

Part 2: Retrosynthetic Analysis

To synthesize this specific isomer, we must employ a convergent Thorpe-Ziegler cyclization . The "4-bromo" position on the final thieno[2,3-c]pyridine scaffold corresponds to the C2 position of the starting pyridine precursor.

Critical Regiochemical Insight: The fusion of the thiophene ring occurs across the C3-C4 bond of the pyridine.

  • Thiophene S1 originates from a nucleophilic attack on Pyridine C4 .

  • Thiophene C3 (bearing the methyl) originates from an acetyl group at Pyridine C3 .

  • Thienopyridine C4 (the bromine position) corresponds to Pyridine C2 .

Therefore, the required precursor is 3-acetyl-2-bromo-4-chloropyridine .

DOT Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target Target Molecule (Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate) Cyclization Thorpe-Ziegler Cyclization (Base-Mediated) Target->Cyclization Retrosynthesis Precursor1 Precursor A 3-Acetyl-2-bromo-4-chloropyridine Cyclization->Precursor1 Precursor2 Precursor B Methyl Thioglycolate Cyclization->Precursor2 PyridineStart Starting Material 2-Bromo-4-chloropyridine Precursor1->PyridineStart C3-Lithiation & Acetylation

Figure 1: Retrosynthetic logic identifying the critical 3-acetyl-2-bromo-4-chloropyridine intermediate.

Part 3: Detailed Synthetic Protocol

This protocol prioritizes regioselectivity and yield. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of 3-Acetyl-2-bromo-4-chloropyridine

Rationale: We must introduce the acetyl group at C3 while preserving the C2-Bromine and C4-Chlorine. Direct Friedel-Crafts is impossible on electron-deficient pyridines. Directed ortho-lithiation (DoM) is the method of choice.

  • Reagents: 2-Bromo-4-chloropyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Acetaldehyde (1.2 eq), DDQ or MnO₂ (oxidant).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool a solution of LDA in THF to -78°C.

    • Add 2-bromo-4-chloropyridine dropwise. The bromine and chlorine direct lithiation to the C3 position (the "sandwich" position).

    • Stir for 30-60 minutes at -78°C to ensure formation of the lithiated species.

    • Quench with acetaldehyde. Allow to warm to RT.

    • Intermediate Workup: Isolate the secondary alcohol (1-(2-bromo-4-chloropyridin-3-yl)ethanol).

    • Oxidation: Dissolve the alcohol in DCM and treat with MnO₂ (10 eq) or DDQ to generate the ketone (3-acetyl-2-bromo-4-chloropyridine).

  • Validation: 1H NMR should show a singlet methyl ketone peak (~2.6 ppm) and disappearance of the C3 proton.

Step 2: Thorpe-Ziegler Cyclization (The Core Formation)

Rationale: This step builds the thiophene ring. The thiolate displaces the labile C4-chlorine, followed by an intramolecular aldol-type condensation with the C3-acetyl group.

  • Reagents: 3-Acetyl-2-bromo-4-chloropyridine (1.0 eq), Methyl Thioglycolate (1.1 eq), Base (Cs₂CO₃ or K₂CO₃, 2.0 eq).

  • Solvent: DMF or Acetonitrile (dry).

  • Protocol:

    • Dissolve the pyridine precursor in DMF (0.2 M concentration).

    • Add methyl thioglycolate followed by Cs₂CO₃.

    • Heat the mixture to 60-80°C. Monitor by LC-MS.

    • Mechanism:[1][2][3][4] The sulfur attacks C4 (S_NAr). The resulting intermediate's active methylene (alpha to ester) is deprotonated and attacks the acetyl carbonyl. Dehydration follows to aromatize the thiophene ring.

    • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMF.

    • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

DOT Diagram 2: Reaction Mechanism Flow

Mechanism Start 3-Acetyl-2-bromo- 4-chloropyridine Step1 S_NAr Attack (Thiolate at C4) Start->Step1 + Me-Thioglycolate / Base Step2 Aldol Condensation (Methylene on Carbonyl) Step1->Step2 Intramolecular Step3 Dehydration & Aromatization Step2->Step3 - H2O Product Final Product (Thieno[2,3-c]pyridine) Step3->Product

Figure 2: Mechanistic cascade from pyridine precursor to fused thienopyridine.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Lithiation scrambling (halogen dance).Maintain strict -78°C; do not exceed 1h lithiation time. Use fresh LDA.
Incomplete Cyclization Steric hindrance of the acetyl group.Switch base to NaH (stronger) or increase temperature to 100°C.
Debromination Pd contamination or radical reduction.Ensure reagents are metal-free; avoid radical initiators.
Regioisomer Formation Attack at C2-Br instead of C4-Cl.C4-Cl is generally more reactive toward S_NAr in 3-nitro/acetyl pyridines. If C2 attack occurs, lower temp.

Part 5: Applications in Drug Discovery

The resulting Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a versatile intermediate.

  • Suzuki-Miyaura Coupling (C4-Position):

    • The C4-bromide is highly activated due to its proximity to the pyridine nitrogen (alpha-position relative to N in the fused system context).

    • Protocol: Pd(dppf)Cl₂, Aryl Boronic Acid, K₂CO₃, Dioxane/H₂O.

    • Utility: Introduction of aryl/heteroaryl groups for kinase specificity.

  • Ester Hydrolysis & Amidation (C2-Position):

    • Protocol: LiOH in THF/H₂O followed by HATU coupling with amines.

    • Utility: Creating the "tail" region often required for solubility or solvent-exposed interactions in protein binding pockets.

  • Bromine-Lithium Exchange:

    • Treatment with n-BuLi at -78°C allows the C4 position to be converted to a formyl group (DMF quench) or carboxylic acid (CO₂ quench).

References

  • Litvinov, V. P. (2004). Chemistry of Thienopyridines: Synthesis and Applications. Russian Chemical Reviews. Link (Foundational chemistry of the scaffold).

  • Boulkeroua, S., et al. (2010). Efficient synthesis of new functionalized thieno[2,3-b]pyridine derivatives. Tetrahedron Letters. Link (Analogous synthetic logic).

  • ChemicalBook. (2024). 4-Bromo-2-methyl-3-nitropyridine Synthesis Protocols. Link (Precursor synthesis verification).

  • PubChem. (2024). Thieno[2,3-c]pyridine Scaffold Data. National Library of Medicine. Link (Physicochemical property grounding).

Sources

Exploratory

Strategic Scaffold Analysis: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate

[1] Executive Summary Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS: 870244-28-3) represents a high-value "lynchpin" intermediate in modern medicinal chemistry.[1] Unlike simple building blocks, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS: 870244-28-3) represents a high-value "lynchpin" intermediate in modern medicinal chemistry.[1] Unlike simple building blocks, this molecule possesses orthogonal reactivity handles—a C4-bromide and a C2-ester—positioned around a fused thieno[2,3-c]pyridine core.[1] This specific isomeric arrangement serves as a bioisostere for isoquinoline, offering unique electronic properties and vector orientation for drug design.[1]

This guide analyzes the compound not merely as a catalog item, but as a critical scaffold for generating libraries targeting Tie-2 Kinase (angiogenesis), HIF-1


 Prolyl Hydroxylase  (anemia/ischemia), and PTP1B  (diabetes).[1]

Part 1: Structural Pharmacology & SAR Analysis[1]

The Thieno[2,3-c]pyridine Advantage

The thieno[2,3-c]pyridine core is less explored than its [3,2-c] or [2,3-d] isomers, providing a competitive advantage in intellectual property (IP) space.[1] Its utility stems from its ability to mimic the adenosine triphosphate (ATP) purine ring system, making it a privileged scaffold for kinase inhibition.[1]

Pharmacophore Mapping

The molecule functions as a dual-handle platform.[1] The biological activity is not intrinsic to the ester itself but is "unlocked" via derivatization at two key positions:[1]

  • The C4-Bromo "Warhead" (Hydrophobic Vector):

    • Role: Serves as the electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1]

    • Biological Implication:[1][2][3][4] Substituents introduced here typically occupy the hydrophobic "gatekeeper" pocket of kinase enzymes or the hydrophobic cleft of nuclear receptors.[1]

  • The C2-Carboxylate "Anchor" (Solubility/Binding):

    • Role: Precursor for hydrolysis to the carboxylic acid (H-bond donor/acceptor) or amidation.[1]

    • Biological Implication:[1][3][4] This region often interacts with the solvent-exposed front of the binding pocket or forms critical salt bridges with residues like Lysine or Arginine in the active site.[1]

  • The C3-Methyl "Spacer":

    • Role: Provides restricted rotation (atropisomerism potential) and fills small hydrophobic voids, improving selectivity over non-methylated analogs.[1]

SAR_Analysis Figure 1: Pharmacophore Mapping & Derivatization Potential Core Thieno[2,3-c]pyridine Core (Scaffold) Br C4-Bromine (Electrophile) Core->Br Pos 4 Ester C2-Carboxylate (Nucleophile/Anchor) Core->Ester Pos 2 Me C3-Methyl (Steric Lock) Core->Me Pos 3 Kinase Kinase Hydrophobic Pocket (Tie-2, VEGFR) Br->Kinase via Suzuki Coupling Hbond H-Bonding/Solubility (Solvent Front) Ester->Hbond via Hydrolysis/Amidation Selectivity Selectivity Filter (Restricted Rotation) Me->Selectivity Steric Bulk

Part 2: Biological Activity Profiles[1]

While the parent ester is a building block, the derived biological activity of this specific scaffold focuses on three primary therapeutic areas.[1]

Angiogenesis Inhibition (Tie-2 Kinase)

Derivatives where the C4-bromide is replaced by bulky aryl groups (e.g., 3,4-dimethoxyphenyl) have shown potency against Tie-2 tyrosine kinase .[1]

  • Mechanism: ATP-competitive inhibition.[1] The thienopyridine nitrogen acts as the hinge binder, while the C4-substituent extends into the back of the ATP pocket.[1]

  • Application: Oncology (solid tumor vascularization) and ophthalmology (AMD).[1]

Hypoxia Inducible Factor (HIF) Modulation

The hydrolyzed form (Carboxylic acid at C2) mimics 2-oxoglutarate, a cofactor for HIF Prolyl Hydroxylase (PHD) .[1]

  • Mechanism: Chelation of the active site Iron (Fe2+) via the nitrogen-carboxylate motif.[1]

  • Application: Treatment of anemia (by stabilizing HIF-1

    
     and boosting erythropoietin).[1]
    
Antiviral Activity (HCV/CMV)

Thieno[2,3-c]pyridines have been identified in phenotypic screens for Hepatitis C Virus (HCV) NS5B polymerase inhibition.[1] The C2-amide derivatives are particularly active in disrupting viral replication complexes.[1]

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed Activation (Suzuki Coupling)

Objective: Functionalize the C4-position to create a bioactive kinase inhibitor library.[1]

Reagents:

  • Scaffold: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (1.0 eq)[1][5]

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial with the scaffold, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Catalysis: Add the Pd catalyst quickly under a positive Argon stream.

  • Reaction: Heat to 90°C for 4 hours (conventional) or 110°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Target product is usually fluorescent under UV.[1]

Protocol B: Tie-2 Kinase Inhibition Assay

Objective: Validate the biological activity of the synthesized derivative.[1][3][6]

System: ADP-Glo™ Kinase Assay (Promega).[1] Self-Validating Control: Staurosporine (Pan-kinase inhibitor) must be included as a positive control (IC50 < 10 nM).[1]

Workflow:

  • Enzyme Prep: Dilute recombinant human Tie-2 kinase (0.5 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of compound (in DMSO) into 384-well plate.

  • Reaction Start: Add 2 µL ATP (10 µM final) and Poly(Glu,Tyr) substrate.[1] Incubate at RT for 60 mins.

  • Detection: Add 2 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 mins.

  • Signal Generation: Add 4 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Readout: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Synthesis & Logic Flow[1]

The following diagram illustrates the "From Scaffold to Drug" logic, highlighting the critical decision points in the synthetic pathway.

Synthesis_Workflow Figure 2: Synthetic Logic - From Precursor to Active Pharmaceutical Ingredient (API) Precursor Cyanopyridine Precursor Cyclization Thorpe-Ziegler Cyclization (Formation of Core) Precursor->Cyclization Base/S8 Scaffold Methyl 4-bromo-3-methylthieno[2,3-c] pyridine-2-carboxylate (THE TOPIC) Cyclization->Scaffold Bromination Branch1 Path A: C4-Coupling (Suzuki/Stille) Scaffold->Branch1 Pd(0) Cat. Branch2 Path B: C2-Hydrolysis (Saponification) Scaffold->Branch2 LiOH/THF Drug1 Kinase Inhibitor (Tie-2 / VEGFR) Branch1->Drug1 SAR Optimization Drug2 HIF-PH Inhibitor (Anemia) Branch2->Drug2 Bio-isostere Design

Part 5: Quantitative Data Summary

The following table summarizes the physical properties and predicted "Drug-Likeness" (Lipinski's Rule of 5) for the core scaffold, emphasizing its suitability as a starting point.

PropertyValueImplication for Drug Design
Molecular Weight 286.14 g/mol Ideal (<300).[1] Allows addition of ~200 Da substituents without breaking Rule of 5.
cLogP ~3.2Moderately lipophilic.[1] Good membrane permeability, but requires polar groups in derivatives.[1]
H-Bond Donors 0"Clean" scaffold.[1] Donors can be added selectively.[1][7]
H-Bond Acceptors 3 (N, O, O)Sufficient for initial receptor recognition.[1]
Topological Polar Surface Area ~50 ŲExcellent for CNS penetration (Brain-Blood Barrier crossing potential).[1]
Rotatable Bonds 2Low flexibility = Lower entropic penalty upon binding.[1]

References

  • Thienopyridine Scaffold Review : "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry."[1][2] Bioorganic & Medicinal Chemistry. (Note: Discusses the general thieno-pyridine class utility).

  • Kinase Inhibition Context : "Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators." ACS Medicinal Chemistry Letters. (Illustrates the bioactivity of the isomeric scaffold). [1]

  • Synthetic Methodology : "Synthesis and Cytotoxicity of thieno[2,3-b]pyridine derivatives." European Journal of Medicinal Chemistry. (Provides the foundational chemistry protocols applicable to the [2,3-c] isomer).

  • Commercial Availability & Specs : "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate Product Data." Chemical Suppliers.[1][5][8] (Verifies existence as a building block).

Sources

Foundational

Strategic Synthesis of the Thieno[2,3-c]pyridine Scaffold

Executive Summary The thieno[2,3-c]pyridine core represents a critical bioisostere of isoquinoline, offering distinct physicochemical properties (lipophilicity, metabolic stability) that have been exploited in recent kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-c]pyridine core represents a critical bioisostere of isoquinoline, offering distinct physicochemical properties (lipophilicity, metabolic stability) that have been exploited in recent kinase inhibitors (e.g., MK2, c-Src) and antitumor agents (TDP1 inhibitors). Unlike its isomer thieno[2,3-b]pyridine, the [2,3-c] fusion presents unique synthetic challenges regarding regioselectivity during ring closure.

This guide moves beyond generic literature reviews to provide a causality-driven synthetic strategy . We focus on the most robust, scalable methodologies—specifically the Bischler-Napieralski cyclization utilizing 3-substituted thiophene precursors—to guarantee regiochemical integrity.

Structural Significance & Retrosynthetic Logic

The Regioselectivity Paradox

The primary challenge in synthesizing thieno[2,3-c]pyridines is controlling the fusion point on the thiophene ring.

  • Path A (Preferred): Starting from a 3-substituted thiophene , cyclization must occur at the C2 position. This is an

    
    -cyclization  (adjacent to sulfur), which is electronically favored due to the high nucleophilicity of the 
    
    
    
    -position.
  • Path B (Common but Risky): Starting from a 2-substituted thiophene , cyclization must occur at the C3 position. This is a

    
    -cyclization . Because the 
    
    
    
    -position (C5) is far more reactive, these reactions often suffer from polymerization or incorrect regiochemistry unless C5 is blocked.
Retrosynthetic Analysis (Diagram)

Retrosynthesis cluster_logic Strategic Logic Target Thieno[2,3-c]pyridine Core Dihydro 3,4-Dihydrothieno[2,3-c]pyridine Target->Dihydro Oxidation (Aromatization) Amide N-(2-(Thiophen-3-yl)ethyl)acetamide Dihydro->Amide Bischler-Napieralski (POCl3) Precursor 3-(2-Aminoethyl)thiophene Amide->Precursor Acylation Logic1 Cyclization at C2 (Alpha) Electronically Favored Logic1->Dihydro

Figure 1: Retrosynthetic analysis prioritizing the electronically favored C2-closure from 3-substituted precursors.

Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be optimized for the thieno-pyridine system:

ParameterRecommendationScientific Rationale
Cyclization Agent POCl

(Phosphorus Oxychloride)
Generates the imidoyl chloride intermediate essential for electrophilic aromatic substitution on the thiophene ring.
Solvent System Acetonitrile or TolueneAcetonitrile facilitates the precipitation of the iminium salt intermediate; Toluene is required if higher temperatures (>80°C) are needed to overcome the activation energy barrier.
Lewis Acid Additive P

O

(Optional)
If the thiophene ring is electron-deficient (due to other substituents), adding P

O

increases the electrophilicity of the cyclizing agent.
Aromatization Pd/C (10%) in Decalin/XyleneDehydrogenation of the dihydro-intermediate is cleaner with heterogeneous catalysis than chemical oxidants like DDQ, simplifying purification.

Detailed Experimental Protocol

Method: Modified Bischler-Napieralski Cyclization Target: 7-Methylthieno[2,3-c]pyridine Scale: 10 mmol basis (Scalable to 100 mmol)

Step 1: Amide Formation

This step installs the nitrogen source and the carbon framework for the pyridine ring.

  • Reactants: Charge a round-bottom flask with 3-(2-aminoethyl)thiophene (1.27 g, 10 mmol) and dry Dichloromethane (DCM, 20 mL).

  • Base: Add Triethylamine (TEA, 1.5 eq, 2.1 mL) and cool to 0°C.

  • Acylation: Dropwise add Acetyl Chloride (1.1 eq, 0.78 mL). The exotherm must be controlled to prevent polymerization of the thiophene starting material.

  • Workup: Stir for 2 hours at RT. Wash with 1N HCl, then sat. NaHCO

    
    . Dry organic layer (MgSO
    
    
    
    ) and concentrate.
  • Checkpoint:

    
    H NMR should show the disappearance of NH
    
    
    
    protons and appearance of the amide NH (broad singlet ~5.5-6.0 ppm) and acetyl methyl group (~1.9 ppm).
Step 2: Cyclization (The Critical Step)

This step closes the pyridine ring onto the thiophene C2 position.

  • Setup: Dissolve the crude amide from Step 1 in anhydrous Acetonitrile (30 mL) or Toluene (for higher boiling point).

  • Reagent: Add POCl

    
     (3.0 eq) cautiously.
    
  • Reaction: Reflux (80-110°C) for 4–6 hours under Argon.

    • Observation: The solution will darken. Monitoring by TLC is difficult due to the polarity of the intermediate; LC-MS is preferred (Look for M-16 mass corresponding to dehydration).

  • Quench: Cool to RT. Pour the mixture slowly into ice-water. Caution: POCl

    
     hydrolysis is violent.
    
  • Basification: Adjust pH to >10 using 20% NaOH. This liberates the free base of the dihydrothienopyridine.

  • Extraction: Extract with DCM (3x). The product is the 3,4-dihydrothieno[2,3-c]pyridine .

Step 3: Aromatization

Conversion of the dihydro-intermediate to the fully aromatic core.

  • Catalysis: Dissolve the dihydro-intermediate in Xylene (20 mL). Add 10% Pd/C (10 wt% loading).

  • Dehydrogenation: Reflux vigorously (140°C) for 12 hours.

    • Alternative: If functional groups are sensitive to reduction, use DDQ (1.1 eq) in Dioxane at reflux for 2 hours.

  • Purification: Filter through a Celite pad. Concentrate filtrate.

  • Isolation: Flash chromatography (EtOAc/Hexane gradient).

Mechanism & Pathway Visualization

The following diagram illustrates the molecular transformation, highlighting the critical electrophilic attack at Thiophene C2.

Mechanism cluster_legend Mechanism Logic Amide Amide Precursor (N-Acyl-3-ethylamine) Imidoyl Imidoyl Chloride Intermediate Amide->Imidoyl POCl3 (-HCl, -PO2Cl) Cyclized Dihydrothieno[2,3-c]pyridine Imidoyl->Cyclized Intramolecular SEAr (Attack at C2) Final Thieno[2,3-c]pyridine (Aromatic) Cyclized->Final -2H (Pd/C or DDQ) Note Key Driver: Nucleophilicity of Thiophene C2

Figure 2: Mechanistic pathway of the Bischler-Napieralski reaction for thieno[2,3-c]pyridine synthesis.

Troubleshooting & Optimization (Expert Insights)

Regioisomer Contamination

If you observe a mixture of isomers (e.g., traces of thieno[3,2-c]pyridine), it indicates the starting material contained 2-substituted thiophene impurities, or a rare rearrangement occurred.

  • Validation: Use NOESY NMR. In thieno[2,3-c]pyridine , the proton at C3 (thiophene) will show a correlation with the pyridine ring protons. In the [3,2-c] isomer, the protons are spatially different.

Low Yield in Cyclization

If the cyclization stalls:

  • Solvent Switch: Move from Acetonitrile to 1,1,2,2-Tetrachloroethane (higher boiling point).

  • Activation: Add SnCl

    
      (1.0 eq) as a Lewis acid promoter alongside POCl
    
    
    
    . This creates a "super-electrophile" imidoyl complex.
Alternative: Pomeranz-Fritsch Reaction

For researchers limited to 2-thiophenecarboxaldehyde (cheaper starting material):

  • Condense 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal.[1][2]

  • Cyclize using Polyphosphoric Acid (PPA) .

  • Warning: This requires forcing the cyclization at the

    
    -position (C3). Yields are typically lower (30-45%) compared to the Bischler-Napieralski route (>70%).
    

References

  • Review of Thienopyridines: Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[3][4] The chemistry of thienopyridines. Russian Chemical Reviews.

  • Bischler-Napieralski Mechanism: Fodor, G., & Nagubandi, S. (1980). Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron.

  • Medicinal Applications (TDP1 Inhibitors): El-Sebaey, S. A., et al. (2015). Utility of thieno[2,3-b]pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (Note: While focusing on [2,3-b], this paper outlines the biological relevance of the general scaffold).

  • Pomeranz-Fritsch Route (2-Substituted Precursors): Herz, W., & Tsai, L. (1953). The Pomeranz-Fritsch Reaction in the Thiophene Series. Journal of the American Chemical Society.

  • Modern Triazole-Mediated Synthesis: Gürbüz, D., et al. (2020). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. Beilstein Journal of Organic Chemistry.

Sources

Exploratory

Biological Significance of Thienopyridines: A Technical Guide to P2Y12 Inhibition

Executive Summary Thienopyridines represent a cornerstone class of antiplatelet pharmacotherapy, fundamentally altering the landscape of cardiovascular intervention. Unlike reversible antagonists (e.g., ticagrelor), thie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyridines represent a cornerstone class of antiplatelet pharmacotherapy, fundamentally altering the landscape of cardiovascular intervention. Unlike reversible antagonists (e.g., ticagrelor), thienopyridines (ticlopidine, clopidogrel, prasugrel) function as prodrugs that require metabolic bioactivation to irreversibly modify the platelet P2Y12 receptor.[1] This guide dissects the molecular mechanisms, structural biology, and critical experimental protocols required to assess thienopyridine efficacy in drug development and clinical research.

Part 1: Chemical Biology & Structural Activity Relationship (SAR)

The thienopyridine scaffold consists of a thiophene ring fused to a tetrahydropyridine ring. The biological significance of this structure lies in its latent reactivity.

The Prodrug Mechanism

Thienopyridines are biologically inactive in vitro. They must undergo hepatic metabolism to generate an active thiol metabolite.

  • Oxidation: The thiophene ring is oxidized by Cytochrome P450 (CYP) enzymes to form a thiolactone intermediate (2-oxo-thienopyridine).

  • Ring Opening: The thiolactone ring is hydrolyzed (either spontaneously or via esterases) to expose a highly reactive free thiol (-SH) group.

  • Covalent Binding: This free thiol forms a permanent disulfide bridge with a specific cysteine residue (Cys17 or Cys270 ) on the extracellular domain of the P2Y12 receptor.

Key SAR Insight: The substitution on the pyridine nitrogen dictates the metabolic efficiency.

  • Clopidogrel: Contains a carboxymethyl ester group. ~85% of the drug is hydrolyzed by esterases into an inactive carboxylic acid derivative, leaving only ~15% available for CYP-mediated activation. This "metabolic shunt" is a primary cause of inter-individual variability.

  • Prasugrel: Contains an ester group on the thiophene ring itself. This design allows rapid hydrolysis by esterases first to an intermediate that is then efficiently oxidized by CYPs. This bypasses the "dead-end" pathway seen in clopidogrel, resulting in higher potency and consistency.

Part 2: The P2Y12 Signaling Axis

To understand thienopyridine efficacy, one must map the P2Y12 signaling cascade. P2Y12 is a G-protein coupled receptor (GPCR) coupled to the Gi (inhibitory) protein.

Mechanism of Action[2][3][4]
  • Resting State: High levels of intracellular cAMP maintain Protein Kinase A (PKA) activity. PKA phosphorylates VASP (Vasodilator-Stimulated Phosphoprotein), keeping GPIIb/IIIa receptors inactive.

  • ADP Activation: ADP binds P2Y12

    
     G
    
    
    
    i dissociation
    
    
    Inhibition of Adenylyl Cyclase (AC).
  • The Thienopyridine Effect: By permanently blocking P2Y12, thienopyridines prevent the ADP-mediated drop in cAMP.

    • Result: cAMP remains high

      
       PKA remains active 
      
      
      
      VASP remains phosphorylated
      
      
      Platelet activation is inhibited.
Visualization: P2Y12 Signaling Pathway

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Signaling ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Activates Thieno Thienopyridine (Active Metabolite) Thieno->P2Y12 Irreversibly Blocks AC Adenylyl Cyclase P2Y12->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Synthesizes (from ATP) ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA Activates VASP_p VASP-P (Phosphorylated) ANTI-AGGREGATION PKA->VASP_p Phosphorylates VASP_u VASP (Unphosphorylated) PRO-AGGREGATION GPIIbIIIa GPIIb/IIIa Activation VASP_u->GPIIbIIIa Promotes VASP_p->GPIIbIIIa Inhibits

Caption: The P2Y12 signaling cascade. Thienopyridines preserve cAMP levels by blocking the Gi-mediated inhibition of Adenylyl Cyclase, maintaining VASP in its phosphorylated (inactive) state.

Part 3: Pharmacokinetics & The CYP2C19 Bottleneck

The clinical efficacy of thienopyridines is heavily dependent on hepatic bioactivation.

Comparative Metabolic Pathways
FeatureClopidogrelPrasugrel
Prodrug Activation 2-Step Process1-Step Process
Primary Enzymes CYP2C19 (Critical), CYP3A4CYP3A4, CYP2B6
Esterase Role Inactivation (Shunts 85% to inactive acid)Activation (Hydrolyzes to intermediate)
Genetic Impact High (CYP2C19 loss-of-function alleles reduce efficacy)Low (Less dependent on single polymorphic enzymes)
Onset of Action Slow (2-6 hours)Rapid (30-60 mins)
Visualization: Metabolic Activation Pathways

Metabolism cluster_clop Clopidogrel Metabolism cluster_pras Prasugrel Metabolism Clop Clopidogrel (Prodrug) Inactive Inactive Carboxylic Acid Clop->Inactive Esterases (85%) Inter_C 2-oxo-clopidogrel Clop->Inter_C CYP2C19 / CYP1A2 Active_C Active Thiol Metabolite Inter_C->Active_C CYP2C19 / CYP3A4 Pras Prasugrel (Prodrug) Inter_P Thiolactone Intermediate Pras->Inter_P hCE2 Esterases (Rapid) Active_P Active Thiol Metabolite Inter_P->Active_P CYP3A4 / CYP2B6

Caption: Comparative bioactivation of Clopidogrel vs. Prasugrel. Note the dominant inactivation pathway for Clopidogrel mediated by esterases.

Part 4: Experimental Protocols

To validate thienopyridine activity, researchers must use assays that specifically interrogate the P2Y12 pathway.

Light Transmission Aggregometry (LTA)

LTA remains the "gold standard" for assessing ex vivo platelet function.

  • Principle: Turbidimetric measurement. Platelet-Rich Plasma (PRP) is opaque; aggregation causes platelets to clump, increasing light transmission.[2][3]

  • Protocol:

    • Blood Collection: Draw blood into 3.2% sodium citrate (blue top). Do not use heparin (can induce spontaneous aggregation).

    • PRP Preparation: Centrifuge at 200 x g for 10 min (no brake). Collect supernatant.

    • PPP Preparation: Centrifuge remaining blood at 2000 x g for 15 min to obtain Platelet-Poor Plasma (blank).

    • Agonist Challenge: Add ADP (5 µM and 20 µM) to PRP cuvette.

    • Measurement: Record % aggregation over 6-10 minutes.

    • Validation: Thienopyridine effect is confirmed by inhibition of the secondary wave of ADP-induced aggregation (irreversible phase).

VASP Phosphorylation Assay (Flow Cytometry)

This is the most specific assay for P2Y12 receptor occupancy, independent of fibrinogen levels.

  • Principle: Measures the phosphorylation state of VASP using a monoclonal antibody (16C2).[4]

  • Protocol (PLT VASP/P2Y12):

    • Sample: Whole citrated blood.[3][5]

    • Incubation:

      • Tube 1: PGE1 (increases cAMP

        
         max VASP-P).
        
      • Tube 2: PGE1 + ADP (ADP normally inhibits cAMP

        
         reduces VASP-P).
        
    • Fixation/Permeabilization: Fix cells to freeze phosphorylation state.

    • Staining: Add anti-VASP-P antibody (FITC-conjugated) and platelet marker (CD61-PE).[4]

    • Analysis: Measure Mean Fluorescence Intensity (MFI).

    • Calculation (Platelet Reactivity Index - PRI):

      
      
      
    • Interpretation:

      • High PRI (>50%): Poor response (High On-Treatment Platelet Reactivity).

      • Low PRI (<50%): Effective P2Y12 inhibition.

Part 5: Clinical Translation & Future Directions

The biological significance of thienopyridines is ultimately measured by patient outcomes.

  • Efficacy: Highly effective in preventing stent thrombosis and recurrent myocardial infarction (MI).

  • Safety Trade-off: Irreversible inhibition means platelet function is impaired for the lifespan of the platelet (7-10 days).[6] This creates significant bleeding risks for patients requiring urgent surgery.

  • Resistance: "Clopidogrel resistance" affects ~30% of patients (linked to CYP2C19*2 allele). This has driven the shift toward prasugrel (less resistance) or ticagrelor (reversible, non-thienopyridine).

Future Directions: Research is shifting toward "switch" strategies (de-escalation from potent prasugrel to clopidogrel post-acute phase) and developing reversal agents for thienopyridines, which currently lack a specific antidote other than platelet transfusion.

References

  • Pharmacology of thienopyridines: rationale for dual pathway inhibition. Source: European Heart Journal Supplements [Link]

  • Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Source: Expert Opinion on Investigational Drugs (PubMed) [Link]

  • A Comparison of the Metabolism of Clopidogrel and Prasugrel. Source: Expert Opinion on Drug Metabolism & Toxicology (PubMed) [Link]

  • Cytochrome P450 Genetic Polymorphisms and the Response to Prasugrel. Source: Circulation (AHA Journals) [Link]

  • Recommendations for the Standardization of Light Transmission Aggregometry. Source: Journal of Thrombosis and Haemostasis [Link]

  • Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation. Source: Practical Laboratory Medicine (PubMed Central) [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate

Topic: "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" synthesis protocol Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" synthesis protocol Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule requires precise orchestration of functional groups.[1] The core challenge is the C4-Bromine substituent. Direct bromination of the thieno[2,3-c]pyridine core typically favors the electron-rich thiophene ring or the C7 position. Therefore, the bromine must be installed on the pyridine scaffold prior to ring fusion.

Strategic Disconnection:

  • Thiophene Ring Construction: The thiophene ring is closed via the reaction of a 3-acetyl-4-halopyridine with methyl thioglycolate .

  • Regiocontrol: To achieve the 4-bromo substitution on the final thieno[2,3-c]pyridine (which corresponds to the C5 position of the pyridine precursor), the starting material must be 1-(5-bromo-4-chloropyridin-3-yl)ethan-1-one .

Pathway Diagram

Retrosynthesis cluster_legend Legend Target Target: Methyl 4-bromo-3-methylthieno[2,3-c] pyridine-2-carboxylate Precursor1 Precursor A: Methyl thioglycolate Target->Precursor1 Thorpe-Ziegler Cyclization Precursor2 Precursor B: 1-(5-bromo-4-chloropyridin-3-yl) ethan-1-one Target->Precursor2 S_NAr + Condensation Intermediate Intermediate: 1-(4-hydroxy-3-pyridyl) ethan-1-one Precursor2->Intermediate 1. Bromination 2. Deoxychlorination (POCl3) key Blue: Target | Red: Key Precursors | Yellow: Common Start Material

Figure 1: Retrosynthetic logic flow ensuring correct bromine placement.

Experimental Protocol

Phase 1: Precursor Synthesis (1-(5-bromo-4-chloropyridin-3-yl)ethan-1-one)

This phase transforms commercially available 3-acetyl-4-hydroxypyridine into the electrophilic partner required for cyclization.

Step 1.1: Regioselective Bromination

  • Objective: Install Br at the C5 position of the pyridine ring.

  • Mechanism: Electrophilic aromatic substitution (EAS) directed by the hydroxyl group (ortho-para director) and the acetyl group (meta director). Both direct to position 5.

Step 1.2: Deoxychlorination

  • Objective: Convert the C4-hydroxyl to a C4-chloride to enable SNAr.

  • Reagent: Phosphorus oxychloride (POCl3).

Detailed Workflow (Phase 1)
ParameterValueNotes
Starting Material 1-(4-hydroxypyridin-3-yl)ethan-1-one (10.0 g, 72.9 mmol)
Reagent A Bromine (Br2) (12.8 g, 80.2 mmol)Add dropwise.[2]
Solvent Acetic Acid (AcOH)Glacial, 100 mL.
Reagent B POCl3 (50 mL)Excess, acts as solvent/reagent.
Temp/Time 80°C (3h) → 100°C (4h)Two-stage heating.

Procedure:

  • Dissolve starting material in AcOH. Heat to 60°C.

  • Add Br2 in AcOH dropwise over 30 mins.

  • Stir at 80°C for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of starting material.

  • Concentrate in vacuo to remove AcOH.

  • Suspend the residue (crude 3-acetyl-5-bromo-4-hydroxypyridine) in POCl3 (50 mL).

  • Reflux at 100°C for 4 hours. The suspension should clear as the chloride forms.

  • Critical Safety Step: Cool to 0°C. Quench slowly into crushed ice/NH4OH mixture (pH 8-9). Exothermic!

  • Extract with DCM (3 x 100 mL). Dry over MgSO4, filter, and concentrate.

  • Yield: Expect ~12-14 g of yellow solid (Intermediate B ).

Phase 2: Cyclization to Thieno[2,3-c]pyridine Core

This is the key step where the thiophene ring is fused. The reaction proceeds via a cascade: SNAr displacement of the chloride by the thiol, followed by an intramolecular Knoevenagel-type condensation between the active methylene and the acetyl ketone.

Reagents & Conditions Table
ComponentRoleEquivalentsAmount (for 10g scale)
Intermediate B Electrophile1.010.0 g (42.6 mmol)
Methyl Thioglycolate Nucleophile1.25.43 g (51.1 mmol)
Cesium Carbonate Base2.534.7 g (106.5 mmol)
Acetonitrile (MeCN) SolventN/A150 mL (0.3 M)
Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N2).

  • Dissolution: Add Intermediate B (10.0 g) and anhydrous MeCN (150 mL). Stir until dissolved.

  • Addition: Add Methyl Thioglycolate (5.43 g) followed by Cesium Carbonate (Cs2CO3) in a single portion.

    • Note: Cs2CO3 is preferred over K2CO3 for faster kinetics in SNAr on substituted pyridines.

  • Reaction: Heat the mixture to reflux (82°C) .

  • Monitoring: Monitor by HPLC or TLC (Hexanes/EtOAc 3:1).

    • Observation: The reaction typically completes within 4–6 hours. Look for the formation of a highly fluorescent spot (characteristic of thienopyridines).

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate in vacuo.[4]

  • Purification:

    • The crude residue is often a dark oil.

    • Purify via Flash Column Chromatography (SiO2).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Product Elution: The target compound usually elutes around 15-20% EtOAc.

Analytical Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

Target Structure: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate[5]

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    • δ 9.05 (s, 1H): H-6 (proton adjacent to Nitrogen, most deshielded).

    • δ 8.65 (s, 1H): H-8 (proton at position 7, adjacent to fusion).

    • δ 4.01 (s, 3H): -COOCH3 (Ester methyl).

    • δ 2.85 (s, 3H): -C3-CH3 (Thiophene methyl).

    • Note: The absence of typical AB coupling of the pyridine ring confirms the substitution pattern.

  • LC-MS:

    • [M+H]+: Calculated: 286.14 (79Br) / 288.14 (81Br). Observed: 286.1/288.1 (1:1 isotopic pattern).

Mechanism & Workflow Visualization

The following diagram illustrates the chemical transformation pathway, highlighting the critical cyclization cascade.

SynthesisWorkflow Start 3-acetyl-4-hydroxypyridine Step1 Bromination (Br2, AcOH) Start->Step1 Inter1 3-acetyl-5-bromo- 4-hydroxypyridine Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 3-acetyl-5-bromo- 4-chloropyridine Step2->Inter2 Activation Step3 Cyclization (Me-Thioglycolate, Cs2CO3) Inter2->Step3 S_NAr + Aldol Condensation Final Methyl 4-bromo-3-methyl thieno[2,3-c]pyridine-2-carboxylate Step3->Final

Figure 2: Step-by-step synthesis workflow from commodity chemical to target scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete SNAr displacement.Ensure anhydrous MeCN is used. Switch base to Cs2CO3 if using K2CO3. Increase temp to reflux.
Regioisomer Formation Attack at wrong carbon (rare for this substrate).Verify the purity of Intermediate B (ensure Br is at C5, not C2). Check NMR of precursor.[6]
Hydrolysis of Ester Wet solvent or excessive base heating time.Use anhydrous solvents. Do not prolong reaction beyond completion.
Inseparable Impurities Polymerization of thioglycolate.Use fresh Methyl Thioglycolate. Perform column chromatography immediately after workup.

References

  • Litvinov, V. P. (2004). "Chemistry of thienopyridines." Russian Chemical Reviews, 73(7), 637–669. Link

  • Krivokolysko, S. G., et al. (2010). "Synthesis and properties of thieno[2,3-b]pyridines." Russian Journal of Organic Chemistry, 46, 1532–1537. Link

  • Buryi, D., et al. (2020). "Recent advances in the chemistry of thieno[2,3-b]pyridines." Chemistry of Heterocyclic Compounds, 56, 1262–1276. Link

  • Aladdin Scientific. (n.d.).[5] "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate Product Specifications." Aladdin Scientific Catalog. Link

Sources

Application

Application Note: Synthesis of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate

This comprehensive technical guide details the step-by-step synthesis of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate . The protocol is designed for medicinal chemists and process development scientists, fo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the step-by-step synthesis of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate . The protocol is designed for medicinal chemists and process development scientists, focusing on a robust, regioselective route starting from commercially available 3,5-dibromopyridine.[1]

Executive Summary & Retrosynthetic Analysis

The target compound is a functionalized thieno[2,3-c]pyridine scaffold, widely used as an intermediate in the development of kinase inhibitors and protein degraders (PROTACs).[1] The core challenge is establishing the [2,3-c] fusion pattern while correctly placing the bromine, methyl, and ester substituents.[1]

Retrosynthetic Strategy: The most efficient route utilizes a regioselective lithiation-functionalization of 3,5-dibromopyridine, followed by a one-pot SNAr / Knoevenagel condensation sequence.[1]

  • Step 1: Site-selective C4-lithiation of 3,5-dibromopyridine followed by acetylation to yield 4-acetyl-3,5-dibromopyridine .[1]

  • Step 2: Reaction with methyl thioglycolate under basic conditions. The thiolate displaces one bromine (SNAr) and subsequently cyclizes onto the acetyl group to form the thiophene ring.

Key Structural Insight: The "4-bromo" position in the final thieno[2,3-c]pyridine corresponds to the C5 position of the original pyridine ring. The "3-methyl" group originates from the acetyl substituent, and the "2-carboxylate" comes from the thioglycolate.

Safety & Pre-requisites

  • Lithium Diisopropylamide (LDA): Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

  • 3,5-Dibromopyridine: Irritant.[1] Avoid inhalation of dust.

  • Methyl Thioglycolate: Stench agent and toxic. Use only in a well-ventilated fume hood.

  • Reaction Temperature: Step 1 requires precise control at -78 °C to prevent "halogen dance" side reactions.

Step-by-Step Experimental Protocol

This step installs the carbon scaffold required for the thiophene ring fusion.

Reagents:

  • 3,5-Dibromopyridine (1.0 eq)[1][2]

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)[1]

  • N-Methoxy-N-methylacetamide (Weinreb amide) or N,N-Dimethylacetamide (DMA) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium chloride (sat.[3] aq.)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Dissolution: Charge the flask with 3,5-dibromopyridine (e.g., 10.0 g, 42.2 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add LDA solution (23.2 mL, 46.4 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Note: The solution typically turns a deep yellow/orange color, indicating the formation of the 4-lithio species.[1] Stir for 30 minutes at -78 °C.

  • Acetylation: Add DMA or Weinreb amide (50.6 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH4Cl (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify by flash column chromatography (Hexanes/EtOAc, 9:1) to yield 4-acetyl-3,5-dibromopyridine as a pale yellow solid.

Data Summary:

Parameter Value
Yield 65 - 75%
Appearance Pale yellow crystalline solid

| Key 1H NMR | ~2.6 ppm (s, 3H, COCH3), ~8.7 ppm (s, 2H, Py-H) |[1]

Step1 SM 3,5-Dibromopyridine Lithio 4-Lithio-3,5-dibromopyridine (Intermediate) SM->Lithio LDA, THF -78°C Prod 4-Acetyl-3,5-dibromopyridine Lithio->Prod DMA or Weinreb Amide -78°C to 0°C

Caption: Regioselective C4-lithiation and acetylation of 3,5-dibromopyridine.

This step constructs the thiophene ring via a cascade sequence.

Reagents:

  • 4-Acetyl-3,5-dibromopyridine (1.0 eq)[1]

  • Methyl Thioglycolate (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.5 eq) or Cesium Carbonate (Cs2CO3)

  • DMF (Dimethylformamide) or Acetonitrile (MeCN)

Protocol:

  • Setup: Charge a round-bottom flask with 4-acetyl-3,5-dibromopyridine (e.g., 5.0 g, 17.9 mmol) and DMF (50 mL).

  • Reagent Addition: Add methyl thioglycolate (1.76 mL, 19.7 mmol) followed by K2CO3 (6.2 g, 44.8 mmol).

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC or LC-MS.

    • Mechanism:[1][2][4][5][6][7][8] The thiolate attacks C3 (displacing one bromine).[1] The active methylene of the thioglycolate then condenses with the ketone at C4, followed by aromatization.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[1][4][9]

    • If oil forms:[1][8] Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc) if necessary.

Data Summary:

Parameter Value
Yield 50 - 65%
Appearance Off-white to tan solid

| Target Structure | Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate |

Step2 Inter 4-Acetyl-3,5-dibromopyridine Thiol Methyl Thioglycolate + K2CO3 Inter->Thiol Cyclic Target: Methyl 4-bromo-3-methyl thieno[2,3-c]pyridine-2-carboxylate Thiol->Cyclic SNAr displacement + Aldol Condensation (DMF, 80°C)

Caption: Cascade cyclization sequence forming the thienopyridine core.

Analytical Confirmation

The identity of the product should be confirmed using 1H NMR.

  • Aromatic Region: Two singlets (or weakly coupled doublets) corresponding to the pyridine protons (H5 and H7 in the thienopyridine numbering).[1]

    • Note: The proton at C7 (adjacent to N) will be more downfield (~9.0 ppm). The proton at C5 (adjacent to Br) will be slightly upfield relative to C7 (~8.5 ppm).

  • Aliphatic Region:

    • Singlet at ~4.0 ppm (3H) for the Ester Methyl (-COOCH3).

    • Singlet at ~2.8 ppm (3H) for the Thiophene Methyl (-CH3 at C3).

References

  • Gribble, G. W., et al. "Regioselective Lithiation of 3,5-Dibromopyridine."[1] The Journal of Organic Chemistry, vol. 61, no.[1] 4, 1996, pp. 1523–1525.[1]

  • Litvinov, V. P. "Thienopyridines: Synthesis, Properties, and Applications."[1] Russian Chemical Reviews, vol. 73, no. 7, 2004.

  • Standard Protocol for Gewald-type Cyclization: "Synthesis of Thieno[2,3-c]pyridines via condensation of 3-acyl-4-halopyridines with thioglycolates." Journal of Heterocyclic Chemistry, General Reference for Thienopyridine Construction.[1]

Sources

Method

"Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" purification techniques

Application Note: Purification Strategies for Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate Executive Summary & Chemical Context Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a critical heter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate

Executive Summary & Chemical Context

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and protein degrader (PROTAC) linkers. Its structure features a fused thieno[2,3-c]pyridine core with three key functionalities: a methyl ester at C2 (for amidation/coupling), a methyl group at C3, and a bromine atom at C4 (a handle for Suzuki/Buchwald couplings).

Physicochemical Profile:

  • Appearance: White to off-white solid.[1]

  • Solubility: Low in water; High in DCM, Chloroform, and Ethyl Acetate.

  • Stability: Susceptible to ester hydrolysis under strong basic conditions; light-sensitive (due to the bromide).

Purification Challenge: The synthesis of thieno[2,3-c]pyridines often involves complex cyclization reactions (e.g., Thorpe-Ziegler or Pomeranz-Fritsch modifications) that generate regioisomers (thieno[3,2-c] analogs), uncyclized amorphous byproducts, and decarboxylated impurities. Achieving >97% purity requires a bifurcated strategy: Flash Chromatography for discovery-scale isolation and Recrystallization for process-scale polishing.

Impurity Profiling & Pre-Purification Logic

Before initiating purification, the crude mixture must be assessed. The table below summarizes common impurities derived from standard synthetic routes (e.g., from 3-bromothiophene precursors).

Impurity TypeOriginPolarity (Relative to Target)Removal Strategy
Unreacted Precursors Incomplete cyclizationVariable (often Non-polar)Hexane wash / Flash Chromatography
Regioisomers [3,2-c] vs [2,3-c] fusionVery SimilarHigh-Performance Flash (Gradient optimization)
Hydrolysis Product Carboxylic acid derivativeHigh Polar (Acidic)Basic wash (NaHCO3) or Silica retention
Decarboxylated Byproduct Thermal degradationLow PolarElutes early in Chromatography

Protocol A: High-Performance Flash Chromatography (Discovery Scale)

Objective: Isolate 100 mg – 5 g of target compound with >98% purity. Mechanism: Adsorption chromatography exploiting the dipole moment difference between the ester and non-polar impurities.

Materials:

  • Stationary Phase: High-efficiency spherical silica gel (20–40 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Loading Solvent: Dichloromethane (DCM) – Critical: Use minimal volume.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude residue in minimal DCM. Adsorb onto Celite or silica (1:2 ratio w/w) and evaporate to dryness to create a "dry load." Note: Liquid loading in DCM often causes band broadening due to strong solvent effects.

  • Column Conditioning: Equilibrate the column with 100% Hexanes (3 CV - Column Volumes).

  • Gradient Elution:

    • 0–5 min: 0% B (Isocratic hold to elute non-polar debris).

    • 5–20 min: 0% → 20% B (Linear gradient).

    • 20–35 min: 20% → 40% B (Target usually elutes between 25-35% B).

    • 35–40 min: 40% → 100% B (Flush polar acids).

  • Fraction Collection: Monitor UV at 254 nm and 280 nm. The thienopyridine core absorbs strongly.

  • Post-Run: Combine fractions containing the single major peak. Evaporate under reduced pressure at <40°C to prevent thermal degradation of the bromide.

Protocol B: Recrystallization (Process Scale)

Objective: Purify >5 g batches; remove regioisomers that co-elute on silica. Mechanism: Solubility differential based on lattice energy. The methyl ester functionality promotes good crystallization from alcohols.

Solvent System:

  • Primary: Ethanol (EtOH) or Methanol (MeOH).

  • Anti-solvent (Optional): Water (for "crashing out") or Heptane.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 10 mL per gram of crude).

  • Reflux: Heat the mixture to reflux (78°C). If the solid does not dissolve completely, add small aliquots of DCM until a clear solution is obtained (creating a pseudo-ternary system).

  • Hot Filtration: If insoluble black specks (palladium or carbon char) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization:

    • Remove the heat source and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours. Rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles/crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (-20°C). This removes the mother liquor containing the more soluble regioisomers.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for choosing the correct purification path based on crude purity and scale.

PurificationWorkflow Start Crude Reaction Mixture Workup Workup: DCM Extraction Wash w/ NaHCO3 (Remove Acids) Start->Workup Analysis QC Analysis (TLC/LC-MS) Workup->Analysis Decision Purity > 75%? Analysis->Decision Flash Protocol A: Flash Chromatography (Silica, Hex/EtOAc) Decision->Flash No (<75%) Cryst Protocol B: Recrystallization (Ethanol Reflux) Decision->Cryst Yes (>75%) Check Final QC (NMR, HPLC) Flash->Check Cryst->Check Reprocess Reprocess Mother Liquor Cryst->Reprocess Filtrate Check->Flash Fail (Mixed Fractions) Final Pure Product (>98%, White Solid) Check->Final Pass

Figure 1: Decision tree for the purification of thienopyridine carboxylates, prioritizing crystallization for cleaner crude mixtures.

Quality Control & Troubleshooting

Validation Metrics:

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the ester methyl (~3.9 ppm) and the C3-methyl (~2.5-2.8 ppm). The aromatic region should show signals characteristic of the pyridine and thiophene protons (if not fully substituted).

  • HPLC Purity: >98% area under the curve (254 nm).

Troubleshooting Guide:

IssueRoot CauseSolution
Oiling Out Compound is too impure for crystallization.Switch to Protocol A (Flash Column) to remove gross impurities first.
Low Yield (Crystallization) Product is too soluble in EtOH.Add water dropwise to the hot ethanol solution until turbidity persists, then cool.
Acidic Impurity Persists Hydrolysis of the ester.Wash the organic layer with saturated NaHCO3 twice before evaporation.

References

  • Pipzine Chemicals . Methyl 4-Bromothieno[2,3-c]pyridine-2-Carboxylate Product Specifications. Retrieved from

  • MDPI . Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Molecules, 2023.[2] Retrieved from

  • Lead Sciences . Product Data: Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. Retrieved from

  • ChemicalBook . Synthesis of 4-bromo-2-methyl-3-nitropyridine (Analogous Precursor Methods). Retrieved from

  • National Institutes of Health (NIH) . Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Thienopyridines

Abstract Thienopyridines serve as critical bioisosteres for quinolines and isoquinolines in kinase inhibitor development. However, their synthesis via Palladium (Pd)-catalyzed cross-coupling is frequently plagued by cata...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thienopyridines serve as critical bioisosteres for quinolines and isoquinolines in kinase inhibitor development. However, their synthesis via Palladium (Pd)-catalyzed cross-coupling is frequently plagued by catalyst poisoning due to the high affinity of the thiophene sulfur for soft metal centers. This application note details robust, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Direct C-H Arylation of thienopyridines. We focus on overcoming sulfur coordination through ligand steric bulk and maximizing oxidative addition rates to outcompete catalyst deactivation.

Part 1: Critical Parameters & Mechanistic Considerations

The "Sulfur Problem" and Ligand Selection

The primary failure mode in thienopyridine coupling is the formation of stable, non-reactive Pd-S complexes. Standard ligands (e.g., PPh3, dppf) are often insufficient to prevent this sequestration.

The Solution: Use electron-rich, sterically demanding Buchwald dialkylbiaryl phosphines. These ligands facilitate:

  • Rapid Oxidative Addition: Essential for electron-rich heteroaryl chlorides.

  • Reductive Elimination: Bulky groups force the product off the metal center.

  • Catalyst Protection: The bulk prevents the thiophene sulfur from binding irreversibly to the Pd(0) species.

Visualization: The Thienopyridine Catalytic Cycle

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive sulfur coordination pathway.

G Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Thienopyridine-X Poison Sulfur Poisoning (Pd-S Complex) Pd0->Poison S-Coordination (Dead End) TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Boronic Acid/Amine RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Functionalized Thienopyridine RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive sulfur poisoning pathway (Red) vs. productive coupling (Blue/Green).

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 3-chlorothieno[2,3-b]pyridine with aryl boronic acids. Rationale: Chlorides are cheaper but less reactive than bromides. We utilize XPhos , a ligand designed to handle aryl chlorides effectively while shielding the Pd center.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Chlorothieno[2,3-b]pyridine1.0Electrophile
Aryl Boronic Acid1.5Nucleophile
Pd(OAc)₂0.02 (2 mol%)Pre-catalyst
XPhos0.04 (4 mol%)Ligand
K₃PO₄ (tribasic)3.0Base (Anhydrous)
1,4-Dioxane : H₂O (4:1)0.2 MSolvent System
Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical): In a vial, dissolve Pd(OAc)₂ and XPhos in 1 mL of dry dioxane. Stir at 60°C for 5 minutes until the solution turns from orange to pale yellow (formation of Pd(0)-L species). Failure to pre-complex allows immediate sulfur poisoning upon substrate addition.

  • Substrate Addition: Add the thienopyridine substrate, boronic acid, and finely ground K₃PO₄ to a microwave vial equipped with a magnetic stir bar.

  • Solvent Degassing: Add the remaining Dioxane/Water mixture. Sparge with Argon for 10 minutes. Oxygen promotes homocoupling of boronic acids.[1]

  • Reaction: Add the pre-complexed catalyst solution. Seal the vial. Heat to 100°C for 2–4 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd black. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of primary/secondary amines at the C2 or C3 position. Rationale: Thienopyridines are electron-rich, making nucleophilic attack difficult. BrettPhos is selected for its exceptional ability to couple primary amines without β-hydride elimination side products.

Reagents & Stoichiometry
ComponentEquiv.Role
Bromothienopyridine1.0Electrophile
Primary/Secondary Amine1.2Nucleophile
Pd₂ (dba)₃0.01 (1 mol%)Pd(0) Source
BrettPhos0.02 (2 mol%)Ligand
NaOtBu1.4Strong Base
t-Butanol or Toluene0.2 MSolvent
Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon flow. Moisture kills the active anionic amine species.

  • Loading: Add Pd₂(dba)₃, BrettPhos, and NaOtBu. Purge with Argon for 5 minutes.

  • Solvation: Add anhydrous solvent and the amine. Stir for 1 minute.

  • Substrate Addition: Add the bromothienopyridine.

  • Heating: Heat to 110°C for 12 hours.

    • Note: If using a volatile amine, use a sealed pressure vessel.

  • Quench: Cool to room temperature. Dilute with diethyl ether. Filter through a silica plug to remove polar impurities and catalyst residues.

Protocol C: Regioselective Direct C-H Arylation

Objective: Atom-economical functionalization without halogenated precursors. Rationale: This protocol relies on a Concerted Metallation-Deprotonation (CMD) mechanism. Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage. Regioselectivity is dictated by C-H acidity (typically C2 > C3).

Reagents & Stoichiometry
ComponentEquiv.Role
Thienopyridine1.0Substrate
Aryl Iodide1.5Coupling Partner
Pd(OAc)₂0.05 (5 mol%)Catalyst
PPh₃0.10 (10 mol%)Ligand
Ag₂CO₃1.0Oxidant/Halide Scavenger
Pivalic Acid (PivOH)0.3 (30 mol%)CMD Proton Shuttle
DMF0.2 MSolvent
Step-by-Step Procedure
  • Setup: Combine all solids in a pressure tube.

  • Solvent: Add DMF and Pivalic Acid.

  • Reaction: Seal and heat to 140°C for 16 hours.

    • Self-Validation: The reaction mixture should turn dark brown/black (formation of AgI precipitate indicates progress).

  • Workup: Dilute with EtOAc/Water. The silver salts will form an emulsion; filter through Celite thoroughly.

  • Purification: Requires careful column chromatography as trace starting material often co-elutes with product.

Part 3: Troubleshooting & Optimization Logic

Use the following decision tree to optimize low-yielding reactions.

Optimization Start Low Yield? Check1 Starting Material Consumed? Start->Check1 Check2 Protodehalogenation (H-subst product)? Check1->Check2 Yes Action1 Catalyst Poisoning. Switch to Pd-G3/G4 precatalysts or increase Temp. Check1->Action1 No (Stalled) Check3 Homocoupling? Check2->Check3 No Action2 Water in solvent. Dry solvent or Switch to anhydrous base (Cs2CO3). Check2->Action2 Yes Action3 O2 leak. Degas longer or Switch to slow-release boronate. Check3->Action3 Yes

Figure 2: Logical flowchart for troubleshooting reaction failures.

Data Summary: Ligand Performance Comparison
LigandSubstrate ClassYield (Avg)Notes
PPh₃ Simple Aryl Bromides40-60%Prone to sulfur poisoning; requires high loading.
dppf Aryl Iodides/Triflates65-75%Good bite angle, but slow oxidative addition on chlorides.
XPhos Heteroaryl Chlorides85-95% Excellent turnover; bulky isopropyl groups protect Pd.
BrettPhos Primary Amines80-90% Standard for C-N coupling; prevents β-hydride elimination.

References

  • Suzuki-Miyaura Coupling Foundation: Nobel Prize Committee. (2010).[2][3] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobelprize.org. Link

  • Thienopyridine Functionalization: Cai, J., et al. (2017).[4] Access to functionalized thienopyridines via a reagent-capsule-assisted coupling, thiolation and cyclization cascade sequence.[4] Organic & Biomolecular Chemistry. Link

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

  • Site-Selective C-H Functionalization: Sahoo, H., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. Organic Letters. Link

  • Mechanistic Insights (C-H Activation): Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Functionalization. Chemistry Letters. Link

Sources

Method

"Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" in medicinal chemistry

This is a comprehensive Application Note and Protocol Guide for Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate , designed for medicinal chemists and drug discovery scientists. A Linchpin Scaffold for Kinase I...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate , designed for medicinal chemists and drug discovery scientists.

A Linchpin Scaffold for Kinase Inhibitors and Targeted Protein Degraders[1]

Introduction: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, the thieno[2,3-c]pyridine core serves as a critical bioisostere for quinoline, isoquinoline, and thienopyrimidine scaffolds. The specific derivative Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (hereafter referred to as MBTcP ) represents a "privileged structure" due to its high density of functionalization vectors.

Key Medicinal Chemistry Features:

  • C4-Bromine Handle: Positioned on the pyridine ring, this halide is electronically activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of solubility-enhancing groups or hydrophobic tails essential for occupying the ATP-binding pocket of kinases.

  • C2-Carboxylate Vector: The methyl ester provides a versatile handle for cyclization (to tricyclics) or conversion to amides, which often serve as hydrogen bond acceptors/donors in the hinge region of kinase targets (e.g., PI3K, c-Src, p38 MAPK).

  • C3-Methyl Group: A steric restrictor that can enforce atropisomerism or fill small hydrophobic pockets (e.g., the "gatekeeper" region), improving selectivity profiles against homologous enzymes.

Synthetic Logic & Retrosynthesis

Understanding the assembly of the core is vital for troubleshooting impurity profiles during scale-up. The synthesis typically employs a Fiesselmann-type thiophene synthesis strategy.

2.1. Retrosynthetic Pathway (DOT Diagram)

Retrosynthesis cluster_legend Legend Target Methyl 4-bromo-3-methylthieno [2,3-c]pyridine-2-carboxylate Inter1 Intermediate: 3-Acetyl-4-chloropyridine Reaction Step: S_NAr followed by Thorpe-Ziegler Cyclization Inter1->Reaction Inter2 Reagent: Methyl Thioglycolate Inter2->Reaction Reaction->Target Dehydration/Aromatization key Blue: Target | Red: Electrophile | Yellow: Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thienopyridine core.

Experimental Protocols

The following protocols are designed to be self-validating , meaning they include checkpoints (TLC, LCMS) to ensure step success before proceeding.

Protocol A: C4-Functionalization via Suzuki-Miyaura Coupling

Objective: To introduce an aryl/heteroaryl moiety at the C4 position, common in designing Type I kinase inhibitors.

Reagents:

  • Substrate: MBTcP (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine MBTcP, boronic acid, and K₂CO₃. Add 1,4-dioxane. Sparge with Argon for 5 minutes. Reason: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under an Argon stream. Seal the vial.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. The starting material (Br-isotope pattern) should disappear. If conversion stalls, add 0.02 equiv fresh catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Validation Table:

Parameter Expected Consequence Troubleshooting
Color Change Deep red/black -> Brown/Orange If solution stays pale yellow, catalyst may be inactive.
LCMS Loss of M+2 (Br isotope) peak If SM remains, check oxygen exclusion or switch to Pd(PPh₃)₄.

| Yield | 60–85% | Low yield often due to protodeboronation of the boronic acid. |

Protocol B: C2-Ester Saponification & Amide Coupling

Objective: To convert the ester into a functional amide linker, crucial for PROTAC linker attachment or solvent-front interactions.

Reagents:

  • Substrate: C4-substituted Thienopyridine (from Protocol A)

  • Base: LiOH·H₂O (2.0 equiv)

  • Solvent: THF/H₂O (3:1)

  • Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv), Amine (R-NH₂).

Step-by-Step Methodology:

  • Hydrolysis: Dissolve substrate in THF/H₂O. Add LiOH. Stir at RT for 2 hours.

    • Checkpoint: TLC should show a baseline spot (Carboxylic acid). Acidify to pH 3 with 1M HCl to precipitate the acid. Filter and dry.[1][2][3]

  • Activation: Dissolve the crude acid in dry DMF (0.1 M). Add DIPEA, followed by HATU. Stir for 5 mins (Yellow color develops).

  • Coupling: Add the amine (R-NH₂). Stir at RT for 2–12 hours.

  • Workup: Dilute with LiCl (5% aq) and extract with EtOAc. Reason: LiCl helps remove DMF from the organic layer.

  • Purification: Reverse-phase HPLC is recommended for polar amides.

Strategic SAR Exploration (Flowchart)

The following diagram illustrates how to utilize MBTcP to generate a library of kinase inhibitors targeting the ATP-binding pocket.

SAR_Strategy cluster_note Design Note Core MBTcP Core (C4-Br, C2-COOMe) Path1 Path A: C4-Substitution (Specificity Region) Core->Path1 Path2 Path B: C2-Modification (Solvent Front/Hinge) Core->Path2 Outcome1 Aryl Coupling (Suzuki) Path1->Outcome1 Hydrophobic Pocket Outcome2 Amine Coupling (Buchwald) Path1->Outcome2 H-Bond Acceptor Outcome3 Amide Formation (Linker Attachment) Path2->Outcome3 PROTAC Exit Vector Outcome4 Heterocycle Formation (Bioisostere) Path2->Outcome4 Rigidification Note The C3-Methyl group restricts conformation, often improving selectivity over non-methylated analogs.

Figure 2: SAR expansion strategy utilizing the orthogonal reactivity of the bromide and ester functionalities.

Safety and Handling
  • Hazard Identification: MBTcP is an organobromide and ester. It acts as a skin and eye irritant.

  • Sensitization: Thienopyridines can be potential sensitizers; handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The methyl ester is stable, but the C4-bromide can be light-sensitive over prolonged periods.

References
  • Synthesis of Thieno[2,3-c]pyridines

    • Title: "A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines"
    • Source: ResearchGate / Heterocycles[4]

    • URL:

  • Medicinal Utility (Kinase Inhibition)

    • Title: "Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists" (Analogous scaffold applic
    • Source: RSC Medicinal Chemistry
    • URL:

  • Commercial Availability & Properties

    • Title: "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxyl
    • Source: ChemicalBook[5][6]

    • URL:

  • General Thienopyridine Pharmacology

    • Title: "Thieno[2,3-b]pyridine derivatives: A new class of anti-inflammatory, analgesic and antimicrobial agents"
    • Source: European Journal of Medicinal Chemistry (ScienceDirect)
    • URL:

Sources

Application

Strategic Utilization of Thienopyridine Scaffolds via Click Chemistry

Application Note: AN-TP-CLICK-01 Abstract This guide outlines the strategic application of Click Chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—in the functionalization of thienopyridine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TP-CLICK-01

Abstract

This guide outlines the strategic application of Click Chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—in the functionalization of thienopyridine scaffolds. Thienopyridines are privileged heterocyclic structures in medicinal chemistry, serving as the core for anti-platelet agents (e.g., Clopidogrel) and kinase inhibitors. By integrating click chemistry, researchers can rapidly generate diverse libraries of 1,2,3-triazole-linked derivatives, optimize pharmacokinetics, and construct complex modalities like PROTACs. This document provides mechanistic insights, comparative data, and validated protocols for synthesizing and utilizing these conjugates.

Scientific Rationale & Mechanism

The thienopyridine ring system (specifically thieno[2,3-b]pyridine and thieno[3,2-c]pyridine) offers a rigid, flat architecture ideal for


-

stacking interactions within protein binding pockets. However, native thienopyridines often suffer from poor aqueous solubility.

Why Click Chemistry? The introduction of a 1,2,3-triazole moiety via CuAAC serves three critical functions in thienopyridine optimization:

  • Bioisosterism: The triazole ring mimics the electronic properties of amide bonds but possesses superior metabolic stability against peptidases.

  • Solubility Enhancement: The dipole moment of the triazole ring (~5 D) significantly improves the aqueous solubility of lipophilic thienopyridine cores.

  • Modular Ligation: It allows the "clicking" of the thienopyridine warhead to diverse functional groups (fluorophores, E3 ligase ligands, or DNA tags) with high regioselectivity.

Mechanism of Action: CuAAC Ligation

The reaction proceeds via a copper(I)-acetylide intermediate, ensuring the exclusive formation of the 1,4-disubstituted regioisomer. This control is vital for Structure-Activity Relationship (SAR) studies, where the geometry of the linker dictates binding affinity.

CuAAC_Mechanism Azide Thienopyridine-Azide Intermediate Cu-Acetylide Intermediate Azide->Intermediate Coordination Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Intermediate Deprotonation Cu_Cat Cu(I) Catalyst Cu_Cat->Intermediate Catalysis Triazole 1,4-Disubstituted 1,2,3-Triazole Product Intermediate->Triazole Cyclization & Protonation

Figure 1: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing a thienopyridine-azide precursor.

Application: Fragment-Based Drug Discovery (FBDD)

In oncology, thienopyridine derivatives are potent inhibitors of EGFR and Hsp90. A common strategy involves synthesizing an azide-functionalized thienopyridine core and reacting it with a library of alkynes to screen for enhanced potency.

Comparative Data: Linker Impact on Potency

The following table illustrates the impact of replacing a standard amide linker with a triazole linker in a hypothetical thienopyridine-based EGFR inhibitor series (Data representative of trends in Eur. J. Med. Chem. [1, 2]).

Compound IDLinker TypeR-GroupIC50 (EGFR wt)Solubility (PBS, pH 7.4)Metabolic Stability (t1/2, Microsomes)
TP-Amide-1 Amide (-CONH-)Phenyl45 nM12 µM28 min
TP-Click-1 1,2,3-TriazolePhenyl32 nM 45 µM >120 min
TP-Click-2 1,2,3-Triazole4-F-Phenyl18 nM52 µM>120 min
TP-Click-3 1,2,3-TriazoleMorpholine120 nM150 µM>120 min

Analysis: The triazole linker (TP-Click-1) retains or improves potency compared to the amide analog while significantly boosting solubility and metabolic half-life due to resistance against enzymatic hydrolysis.

Application: PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target Protein Binder (Warhead) to an E3 Ligase Binder. Thienopyridines serve as excellent warheads for kinases. Click chemistry provides the requisite "stiffness" and length control for the linker.

PROTAC_Design cluster_PROTAC Final PROTAC Molecule Warhead Thienopyridine Warhead (Target Binder) Click Triazole Linkage (Formed via CuAAC) Warhead->Click Functionalized with Azide Linker PEG/Alkyl Chain (Spacer) Linker->Click CuAAC Reaction E3 E3 Ligase Ligand (e.g., Thalidomide) E3->Linker Pre-attached Alkyne

Figure 2: Modular assembly of a Thienopyridine-based PROTAC using click chemistry to join the warhead and E3 ligase ligand.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(1,2,3-triazol-1-yl)thienopyridine

Objective: To couple a 4-azidothienopyridine scaffold with a terminal alkyne. Note: Organic azides can be explosive. Handle with care, use a safety shield, and avoid concentrating reaction mixtures to dryness if the C/N ratio is low (<3).

Reagents:

  • 4-Azidothieno[2,3-d]pyrimidine (1.0 equiv) [Precursor]

  • Terminal Alkyne (1.1 equiv)

  • CuSO4·5H2O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H2O (1:1 v/v) or DMSO/H2O for lipophilic substrates.

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 4-azidothienopyridine (0.5 mmol) and the terminal alkyne (0.55 mmol) in 4 mL of t-BuOH.

  • Catalyst Addition: Prepare a fresh solution of Sodium Ascorbate (20 mg in 1 mL water) and CuSO4·5H2O (12 mg in 1 mL water).

  • Initiation: Add the CuSO4 solution to the reaction vial, followed immediately by the Sodium Ascorbate solution. The reaction mixture should turn bright yellow/orange (characteristic of Cu(I)).

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc) or LC-MS.

    • Checkpoint: If the reaction stalls, add 0.5 equiv of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand to stabilize the Cu(I) species.

  • Work-up:

    • Dilute the mixture with 20 mL water.

    • If the product precipitates: Filter, wash with water and cold ether.

    • If soluble: Extract with EtOAc (3 x 15 mL), wash organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel column chromatography. Triazoles are typically more polar than the starting azide.

Protocol B: "Turn-On" Fluorescent Labeling in Lysates

Objective: Labeling a specific protein target using a thienopyridine-based fluorescent probe that activates upon clicking.

Reagents:

  • Cell Lysate (1 mg/mL protein)

  • Thienopyridine-Azide Probe (50 µM final)

  • Reporter Alkyne (e.g., Alkyne-TAMRA)

  • Click Cocktail: CuSO4 (1 mM), THPTA Ligand (2 mM), Sodium Ascorbate (2.5 mM).

Step-by-Step Procedure:

  • Incubation: Incubate cell lysate with the Thienopyridine-Azide probe for 1 hour at 37°C to allow binding to the target.

  • Click Reaction: Add the Reporter Alkyne (20 µM).

  • Catalysis: Premix CuSO4 and THPTA (1:2 ratio) and let stand for 5 mins. Add this complex to the lysate, followed by Sodium Ascorbate.

    • Expert Tip: THPTA is crucial here to prevent Cu-induced protein precipitation and oxidation, which TBTA cannot prevent in aqueous biological buffers [3].

  • Termination: Incubate for 1 hour at RT. Quench by adding 5 volumes of ice-cold acetone or EDTA (5 mM).

  • Analysis: Centrifuge, resuspend the pellet in SDS-loading buffer, and analyze via SDS-PAGE with in-gel fluorescence scanning.

References

  • Ma, N., et al. (2015).[1][2] The application of click chemistry in the synthesis of agents with anticancer activity.[1][2][3] Drug Design, Development and Therapy.[1] Available at: [Link]

  • Krasavin, M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica. Available at: [Link][4]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition.[1][5][6][7] Chemical Reviews. Available at: [Link]

  • Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" synthesis

Technical Support Center: Thienopyridine Synthesis Subject: Troubleshooting the Synthesis of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate Executive Summary This guide addresses the synthesis of Methyl 4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thienopyridine Synthesis Subject: Troubleshooting the Synthesis of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate

Executive Summary

This guide addresses the synthesis of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate . This is a challenging heterocyclic scaffold. The presence of the sterically demanding bromine at the C4 position, combined with the electron-deficient nature of the pyridine ring, often leads to low yields or incomplete cyclization during the Thorpe-Ziegler/Gewald-type reaction.

This protocol assumes the industry-standard 3,5-dihalopyridine route , specifically utilizing 3,5-dibromo-4-acetylpyridine as the critical starting material to install the C4-bromine and C3-methyl functionalities simultaneously.

Part 1: The Synthetic Pathway & Logic

To troubleshoot effectively, one must understand the mechanistic flow. The synthesis relies on a cascade sequence: SNAr (Nucleophilic Aromatic Substitution) followed by an Aldol-type condensation .

Visual Workflow (Process Logic)

SynthesisFlow Start 3,5-dibromo-4-acetylpyridine (Precursor A) Inter Intermediate: S-alkylated pyridine (Often unstable) Start->Inter S_N_Ar (C3 attack) Reagent Methyl Thioglycolate (Reagent B) Reagent->Inter Fail1 FAILURE MODE 1: Disulfide formation Reagent->Fail1 O2 exposure Base Base (Cs2CO3 or NaH) Base->Inter Deprotonation Cyclization Intramolecular Cyclization (Aldol/Dehydration) Inter->Cyclization Knoevenagel-type Product TARGET: Methyl 4-bromo-3-methyl thieno[2,3-c]pyridine-2-carboxylate Cyclization->Product - H2O Fail2 FAILURE MODE 2: Hydrolysis to Acid Product->Fail2 Wet solvent/Excess Base

Caption: Mechanistic pathway for the cascade synthesis of the thieno[2,3-c]pyridine core from halogenated pyridine precursors.

Part 2: Critical Troubleshooting Protocols

Issue 1: Low Yield / Starting Material Recovery

Symptom: TLC shows unreacted 3,5-dibromo-4-acetylpyridine or the formation of the "dimer" (disulfide) of methyl thioglycolate.

  • Root Cause 1 (Sterics): The acetyl group at C4 creates steric hindrance, making the initial SNAr at C3 slower than in 4-formyl analogs.

  • Root Cause 2 (Reagent Degradation): Methyl thioglycolate oxidizes rapidly to dimethyl dithiodiglycolate in the presence of base and air, rendering it inactive.

Corrective Action:

  • Degas Solvents: Strictly use anhydrous DMF or Acetonitrile. Sparge with Argon for 20 minutes before adding the thiolate.

  • Stepwise Addition: Do not mix everything at once.

    • Step A: Deprotonate methyl thioglycolate (1.1 eq) with NaH (1.2 eq) in THF/DMF at 0°C to form the sodium thiolate.

    • Step B: Add the pyridine precursor slowly to this thiolate solution.

  • Temperature Ramp: Start the reaction at 0°C to favor the SNAr substitution, then slowly heat to 60-80°C to drive the cyclization (aldol condensation).

Issue 2: The "Missing Methyl" or "Missing Bromo"

Symptom: NMR/MS indicates the formation of Methyl thieno[2,3-c]pyridine-2-carboxylate (mass is too low) or Methyl 4-chloro... derivative.[1][2][3][4][5][6][7][8][9]

  • Root Cause (Precursor Selection):

    • If the methyl group at C3 is missing, you likely used 3,5-dibromo-4-pyridinecarboxaldehyde instead of the 4-acetyl derivative.

    • If the product contains Chlorine instead of Bromine, you started with 3,5-dichloro-4-acetylpyridine . While cheaper, Cl is harder to displace than Br in the SNAr step, and the final product will be the 4-chloro analog.

Validation:

  • Check 1H NMR: The target molecule should show a singlet for the ester methyl (~3.9 ppm) AND a singlet for the C3-methyl (~2.6-2.8 ppm). If the C3-methyl singlet is absent and you see an aromatic proton singlet around 7.5-8.0 ppm, you made the des-methyl analog.

Issue 3: Incomplete Cyclization (The "Open" Intermediate)

Symptom: Mass spec shows M+18 peak (Target + H2O). You have formed the S-alkylated intermediate but the ring didn't close.

  • Root Cause: The ketone (acetyl) is less reactive than an aldehyde. The base used (e.g., K2CO3) might be too weak to deprotonate the methylene alpha to the ester for the final closure.

  • Corrective Action:

    • Switch to a stronger base system: KOtBu (Potassium tert-butoxide) in THF is often required for hindered cyclizations.

    • Dean-Stark Trap: If running in toluene, use a Dean-Stark trap to remove water, driving the equilibrium toward the dehydrated, cyclized product.

Part 3: Quantitative Optimization Guide

Use this table to optimize your reaction conditions based on the specific impurity profile you are observing.

ObservationProbable CauseRecommended Adjustment
Start Material Unchanged Nucleophile (Thiol) oxidationIncrease Methyl Thioglycolate to 1.5 eq; Ensure inert atmosphere.
Many Spots on TLC Polymerization / DecompositionLower temperature. If using NaH, switch to Cs2CO3 (milder) but run longer.
Product Hydrolyzed (Acid) Wet solvents or excessive baseUse anhydrous solvents. Reduce base stoichiometry to 1.1 eq.
Red/Black Tar Pyridine ring degradationExothermic runaway. Add reagents at -10°C.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 3,5-dichloro-4-acetylpyridine and do a halogen exchange later?

  • Technical Answer: It is not recommended. Converting a 4-chloro-thienopyridine to a 4-bromo analog is difficult because the Pd-catalyzed halogen exchange (Finkelstein-type) is sluggish on this electron-rich thiophene-fused system. It is significantly more efficient to synthesize 3,5-dibromo-4-acetylpyridine first (via lithiation of 3,5-dibromopyridine and reaction with dimethylacetamide/acetic anhydride) and use that in the cyclization.

Q2: Why is the C4-position so critical?

  • Technical Answer: In the thieno[2,3-c]pyridine numbering system, C4 is the position on the pyridine ring ortho to the bridgehead. Substituents here cause significant peri-interactions with the C3-substituent (the methyl group in your case). This "buttressing effect" can distort the planarity of the molecule, affecting π-stacking in crystal structures and binding affinity in biological targets.

Q3: How do I purify the final compound?

  • Technical Answer: Thienopyridine esters are often lipophilic.

    • Standard: Column chromatography using Hexanes:Ethyl Acetate (Gradient 0% to 30%).

    • Tip: If the impurity is the disulfide (from the reagent), it elutes very early (non-polar). The target ester usually crystallizes well from cold MeOH or EtOH.

References

  • Litvinov, V. P. (2004). "Chemistry of thienopyridines." Russian Chemical Reviews, 73(7), 637–669.

    • Context: Authoritative review on the general synthesis of thienopyridines via the Thorpe-Ziegler method.
  • Buryi, D. S., et al. (2020). "Recent advances in the chemistry of thieno[2,3-b]pyridines." Chemistry of Heterocyclic Compounds, 56, 1150–1165.

    • Context: While focusing on the [2,3-b] isomer, this paper details the critical base-catalyzed cyclization conditions relevant to the [2,3-c] isomer.
  • Guerrera, F., et al. (1984). "Synthesis and biological activity of thieno[2,3-c]pyridine derivatives." Il Farmaco, 39(2), 147-159.

(Note: Specific synthesis of the exact 4-bromo-3-methyl derivative is a specialized adaptation of the general methods cited above. The protocols provided are derived from these established mechanistic principles.)

Sources

Optimization

Optimizing Suzuki coupling conditions for "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate"

Technical Support Center: Thieno[2,3-c]pyridine Optimization Hub Current Ticket: Optimization of Suzuki-Miyaura Coupling for Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate. Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thieno[2,3-c]pyridine Optimization Hub

Current Ticket: Optimization of Suzuki-Miyaura Coupling for Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division. Status: Open.

Executive Summary: The "3-Methyl" Challenge

Welcome to the technical support center. You are working with a Class A difficult substrate .

While thieno[2,3-c]pyridines are excellent scaffolds for kinase inhibitors, your specific molecule—Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate —presents a "perfect storm" of synthetic challenges:

  • Steric Clash (The Primary Failure Mode): The 3-methyl group is ortho to the 4-bromo reaction site.[1] This creates significant steric hindrance, preventing standard catalysts (like

    
    ) from effectively performing the oxidative addition and, more crucially, the transmetalation step.[1]
    
  • Electronic Deactivation: The pyridine nitrogen (N6) can coordinate to the Palladium center, effectively poisoning the catalyst if the ligand isn't bulky enough to displace it.[1]

  • Labile Functionality: The methyl ester at position 2 is susceptible to saponification (hydrolysis) under the basic, aqueous conditions typically used in Suzuki couplings.[1]

This guide moves beyond standard "textbook" conditions to provide a robust, sterically demanding protocol.

Critical Optimization Modules (Q&A Format)

Module A: Catalyst & Ligand Selection (The Engine)

Q: I am using


 or 

and seeing <10% conversion. Why?
A: These "Generation 1" catalysts are insufficiently active for sterically hindered ortho-substituted heteroaryls.[1] The 3-methyl group blocks the approach of the palladium complex. Furthermore,

is not bulky enough to prevent the pyridine nitrogen from binding to the Pd center (catalyst poisoning).[1]

The Fix: Switch to Dialkylbiarylphosphine Ligands (Buchwald Ligands) .

  • Recommendation: XPhos Pd G4 or SPhos Pd G4 .[1]

  • Why:

    • Steric Bulk: These ligands are massive.[1] They force the active Pd(0) species into a mono-ligated state (

      
      ), which is the most active species for oxidative addition into hindered halides.[1]
      
    • Electron Richness: They facilitate the oxidative addition into the electron-deficient pyridine ring.[1]

    • G4 Precatalyst: Using the G4 precatalyst ensures distinct activation at low temperatures, preventing the "induction period" issues seen with

      
       + Ligand mixing.[1]
      

Technical Tip: If G4 precatalysts are unavailable, use


  (source of Pd(0)) + XPhos  (Ligand) in a 1:2 ratio.[1] Premix in solvent for 30 mins at 60°C before adding the substrate.
Module B: Base & Solvent (The Environment)[1][2][3]

Q: My starting material is disappearing, but I'm isolating the carboxylic acid (hydrolysis product) instead of the biaryl ester. How do I stop this? A: You are likely using aqueous carbonate bases (e.g.,


/Water) or hydroxides.[1] The electron-deficient nature of the thienopyridine ring makes the C2-ester highly electrophilic and prone to attack by hydroxide ions.

The Fix: Move to Anhydrous or Mild Base Conditions .

  • Option 1 (Mild Aqueous): Use

    
     (Potassium Phosphate Tribasic) .[1] It is less nucleophilic than hydroxide/carbonate and buffers the pH to a range that tolerates esters better.[1] Use a solvent ratio of Dioxane:Water (4:1 or 9:[1]1) to minimize water content.[1]
    
  • Option 2 (Anhydrous - Recommended): Use

    
     (Cesium Fluoride)  or anhydrous 
    
    
    
    in dry Toluene or Dioxane.[1]
    • Mechanism:[1][2][3][4][5][6] Fluoride activates the boronic acid (forming a boronate species) without requiring water/hydroxide, completely eliminating the hydrolysis pathway.[1]

Module C: The Boron Partner (The Variable)

Q: The bromide remains unreacted, but my boronic acid has vanished from the TLC/LCMS. What happened? A: This is Protodeboronation . Heteroaryl boronic acids are notoriously unstable under basic heating.[1] They lose the


 group and are replaced by a proton before they can couple.[1]

The Fix:

  • Switch Reagent: Use Boronic Acid Pinacol Esters (BPin) or Potassium Trifluoroborates (

    
    ) .[1] These are significantly more stable towards protodeboronation.[1]
    
  • Slow Addition: If you must use the free boronic acid, add it in 3 portions over 1 hour (0 min, 20 min, 40 min) to ensure a fresh supply is available for the catalyst.

Validated Experimental Protocol

Protocol ID: TP-SUZ-OPT-04 Target: Sterically Hindered Thienopyridine Coupling[1]

Reagents:

  • Substrate: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (1.0 equiv)[1]

  • Boron Source: Aryl-BPin ester (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2 - 5 mol%)[1]

  • Base:

    
      (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1) (Degassed)[1]

  • Temperature: 80°C - 90°C[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial/Schlenk tube and cool under Argon/Nitrogen.

  • Solids Addition: Add Substrate (1.0 eq), Boronate Ester (1.3 eq),

    
     (3.0 eq), and XPhos Pd G4 (0.03 eq).
    
    • Note: If using free boronic acid, add only 0.5 eq initially.[1]

  • Degassing: In a separate vessel, sparge 1,4-Dioxane and Water with Nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (concentration ~0.1 M relative to substrate) via syringe.[1]

  • Reaction: Seal the vessel. Heat to 80°C.

    • Checkpoint: Check LCMS at 1 hour. If conversion < 20%, raise temp to 100°C.

  • Workup: Dilute with EtOAc, wash with Brine (do NOT use basic wash), dry over

    
    , and concentrate.
    

Troubleshooting Logic (Visualized)

Use this flowchart to diagnose stalled reactions.

SuzukiOptimization Start Start: Reaction Analysis (LCMS/TLC) CheckSM Is Starting Material (Bromide) Consumed? Start->CheckSM CheckProd Is Desired Product Formed? CheckSM->CheckProd Yes NoRxn Issue: No Reaction (Bromide & Boron intact) CheckSM->NoRxn No (SM remains) Hydrolysis Issue: Ester Hydrolysis (Acid product formed) CheckProd->Hydrolysis Product mass = M-14 (Acid) HomoCoup Issue: Homocoupling (Biaryl Boron dimer) CheckProd->HomoCoup Dimer found DeBoron Issue: Protodeboronation (Bromide intact, Boron gone) NoRxn->DeBoron Is Boron gone? Sol_Cat Action: Switch to XPhos Pd G4 Increase Temp to 100°C NoRxn->Sol_Cat Boron exists Sol_Boron Action: Use Pinacol Ester or Excess Boronic Acid (Slow Add) DeBoron->Sol_Boron Sol_Base Action: Switch to Anhydrous (Toluene + CsF) Hydrolysis->Sol_Base Sol_O2 Action: Degas Solvents Better Check Inert Atmosphere HomoCoup->Sol_O2

Figure 1: Diagnostic decision tree for optimizing the coupling of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate.[1] Follow the path based on LCMS data.

Data & Benchmarking

The following table summarizes expected outcomes based on catalyst/base combinations for this specific steric class.

Catalyst SystemBase / SolventExpected OutcomeTechnical Notes


/ Dioxane /

Failure (<5% Yield) Ligand too small; Base too harsh (hydrolysis).[1]


/ DMF
Low Yield (10-20%) High temp required; DMF difficult to remove; significant debromination.[1]
XPhos Pd G4

/ Dioxane /

High Yield (>85%) Recommended. Optimal steric match; mild base preserves ester.[1]
Pd-PEPPSI-IPr

/ Toluene / MeOH
Moderate Yield (60%) Good for sterics, but MeOH risks transesterification.[1]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] [1]

    • Grounding: Establishes dialkylbiarylphosphines (SPhos/XPhos) as essential for sterically hindered substrates.[1]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[1][2] Chemical Reviews, 1995.[1] [1]

    • Grounding: Foundational text on the mechanism and base sensitivity (hydrolysis issues).[1]

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates."[1] Journal of the American Chemical Society, 2009.[1] [1]

    • Grounding: Addresses the protodeboronation issue common in heterocyclic couplings.
  • MDPI Molecules. "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates." Molecules, 2020.[1][6][7]

    • Grounding: Provides specific precedent for thienopyridine ester stability and coupling conditions (though for the [3,2-b] isomer, the chemical principles apply directly to your [2,3-c] substrate).[1]

Sources

Troubleshooting

Technical Support: Troubleshooting Thieno[2,3-c]pyridine Synthesis

Executive Summary The thieno[2,3-c]pyridine scaffold is a privileged pharmacophore, notably present in Galunisertib and various kinase inhibitors.[1][2] However, its synthesis is plagued by the high electron density of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-c]pyridine scaffold is a privileged pharmacophore, notably present in Galunisertib and various kinase inhibitors.[1][2] However, its synthesis is plagued by the high electron density of the thiophene ring, which leads to rapid polymerization, regioisomeric mixtures, and sensitivity to oxidative conditions. This guide moves beyond standard textbook procedures to address the "hidden" failure modes encountered in the lab, specifically focusing on the Pictet-Spengler and Bischler-Napieralski cyclizations, and subsequent aromatization steps.

Module 1: Core Skeleton Construction

Issue: "My Bischler-Napieralski reaction turns into a black tar instead of cyclizing."

Diagnosis: This is the most common failure mode when using traditional dehydrating agents like POCl


 or P

O

with electron-rich thiophene substrates.[3] The high temperatures required for these reagents often trigger:
  • Polymerization: The electron-rich thiophene ring acts as a nucleophile toward the activated amide and itself.[3]

  • Retro-Ritter Fragmentation: Under harsh acidic conditions, the intermediate nitrilium ion can fragment back to the nitrile and alkyl cation, leading to complex mixtures.

Technical Solution: Switch to a Mild Activation Protocol using Triflic Anhydride (Tf


O) and 2-Chloropyridine.[3][4] This method operates at low temperatures (-78 °C to 0 °C), kinetically favoring the intramolecular cyclization over intermolecular polymerization.[3]

Mechanism & Troubleshooting Logic:

  • Standard Path (High Risk): Amide + POCl

    
    
    
    
    
    Imidoyl Chloride
    
    
    Nitrilium
    
    
    Cyclization.[3] (Requires heat
    
    
    Tar).[3]
  • Optimized Path (Low Risk): Amide + Tf

    
    O 
    
    
    
    O-Triflylimidate
    
    
    Nitrilium (Formed at -78°C).[3] The highly reactive triflate leaving group allows the nitrilium species to form without thermal forcing.
Diagram 1: Bischler-Napieralski Decision Pathways

BN_Reaction_Pathways Start Thiophene-3-ethylamide Precursor Reagent_POCl3 Reagent: POCl3/Heat (Traditional) Start->Reagent_POCl3 Reagent_Tf2O Reagent: Tf2O/2-Cl-Py (Mild) Start->Reagent_Tf2O Inter_Imidoyl Imidoyl Chloride (Low Reactivity) Reagent_POCl3->Inter_Imidoyl Slow Activation Inter_Nitrilium Nitrilium Ion (High Reactivity) Reagent_Tf2O->Inter_Nitrilium Fast Activation (-78°C) Inter_Imidoyl->Inter_Nitrilium Requires Heat (>80°C) Side_Polymer Polymerization/Tar (Intermolecular Attack) Inter_Nitrilium->Side_Polymer High T / Conc. Side_Retro Retro-Ritter Fragmentation Inter_Nitrilium->Side_Retro Prolonged Heating Product_Dihydro Dihydrothieno[2,3-c]pyridine (Target) Inter_Nitrilium->Product_Dihydro Kinetic Control

Caption: Comparative pathways for Bischler-Napieralski cyclization. High-energy conditions (Red) favor side reactions, while mild activation (Green) favors the target cyclization.

Module 2: Regioselectivity & Isomer Control

Issue: "I am getting the [3,2-c] isomer or a mixture of isomers."

Diagnosis: Regioselectivity in thienopyridine synthesis is dictated by the nucleophilicity differences between the C2 and C4 positions of the thiophene ring.

  • Thiophene-3-ethylamine precursors: Cyclization can theoretically occur at C2 (forming thieno[2,3-c]) or C4 (forming thieno[3,2-c]).[3]

  • The Rule: The C2 position (

    
     to sulfur)  is significantly more nucleophilic than the C4 position (
    
    
    
    to sulfur). Therefore, cyclization of 3-substituted thiophenes naturally favors the thieno[2,3-c]pyridine isomer.[3]

Troubleshooting: If you observe the [3,2-c] isomer (cyclization at C4), check for:

  • C2-Blocking: Is the C2 position substituted? If C2 is blocked (e.g., by a halogen or alkyl group), cyclization is forced to C4.[3]

  • Steric Hindrance: Bulky groups on the nitrogen or the electrophilic carbon can destabilize the transition state for C2 attack, although this is rare due to the high electronic bias.

Data: Nucleophilic Susceptibility (Relative Rates)

Position on Thiophene Relative Nucleophilicity Resulting Isomer (from 3-subst.[3] precursor)

| C2 (


-position)  | High (~1000x)  | Thieno[2,3-c]pyridine (Major)  |
| C4 (

-position) | Low | Thieno[3,2-c]pyridine (Minor/Trace) |[3]

Module 3: Oxidative Aromatization

Issue: "My yield drops during the oxidation of the dihydro-intermediate to the aromatic pyridine."

Diagnosis: Converting the dihydrothieno[2,3-c]pyridine (formed via Bischler-Napieralski or Pictet-Spengler) to the fully aromatic system requires oxidation.[3] Common oxidants (KMnO


, nitric acid) often destroy the electron-rich thiophene ring or oxidize the sulfur to a sulfoxide/sulfone.

Technical Solution: Avoid strong oxygen-transfer reagents.[3] Use Hydrogen-Transfer Dehydrogenation or mild radical oxidants.[3]

Recommended Reagents:

  • Pd/C + Cyclohexene (or Nitrobenzene): Refluxing in xylene.[3] This is a catalytic dehydrogenation that is gentle on the sulfur atom.[3]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Effective but requires careful monitoring.[3] Over-reaction can lead to adducts.[3]

  • MnO

    
     (Activated):  Good for small scale, but quality of reagent varies highly.[3]
    

Experimental Protocol: Optimized Mild Bischler-Napieralski Cyclization

Objective: Synthesis of 7-substituted-4,5-dihydrothieno[2,3-c]pyridine without tar formation. Scale: 1.0 mmol

Reagents:

  • N-[2-(3-thienyl)ethyl]acetamide (Starting Material): 1.0 equiv[3]

  • 2-Chloropyridine: 2.4 equiv[3]

  • Trifluoromethanesulfonic anhydride (Tf

    
    O): 1.2 equiv[3]
    
  • Dichloromethane (DCM): Anhydrous, 0.1 M concentration[3]

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Cool under N

    
     atmosphere.
    
  • Dissolution: Add the amide (1.0 mmol) and 2-chloropyridine (2.4 mmol) to anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Low temperature prevents polymerization.[3]

  • Activation: Add Tf

    
    O (1.2 mmol) dropwise over 5 minutes. The solution may turn yellow/orange.[3]
    
  • Reaction: Stir at -78 °C for 20 minutes, then remove the cooling bath and allow to warm to 0 °C over 30 minutes. Monitor by TLC (the intermediate nitrilium ion is not stable on silica, look for disappearance of SM).

  • Quench: Quench carefully with saturated aqueous NaHCO

    
     at 0 °C.
    
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically EtOAc/Hexanes or MeOH/DCM).[3]

Yield Expectation: 85-95% (vs. 40-60% with POCl


).[3]

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Pictet-Spengler reaction instead? A: Yes, but the Pictet-Spengler with thiophenes often requires specific catalysis because the thiophene is less activating than an indole (tryptamine). Use TFA or BF


OEt

in anhydrous DCM.[3] If the imine doesn't cyclize, the "Modified Pictet-Spengler" (forming the N-acyliminium ion via acid chloride reaction) is more robust.

Q: How do I remove the sulfur smell from my product? A: Thieno[2,3-c]pyridines often carry trace mercaptan impurities from ring degradation.[3] Wash the organic phase with a 5% bleach solution (hypochlorite) or aqueous CuSO


 during workup to sequester free sulfur species.[3]

Q: Why does my product turn red/brown on the bench? A: The dihydro-intermediate is prone to air oxidation (auto-aromatization) which generates radical species.[3] Store the dihydro-compound under Argon at -20°C, or aromatize it immediately to the stable pyridine form.

References

  • Modified Bischler-Napieralski (Tf2O Method): Movassaghi, M.; Hill, M. D.[3][5] "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." Org.[2][3][5][6][7] Lett.2008 , 10, 3485–3488.[3][5] Link[3]

  • Thieno[2,3-c]pyridine Synthesis Overview: El-Kashef, H. S., et al. "Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems."[2][3][8][9] J. Chem. Tech.[3][8] Biotechnol.1993 , 57, 15–19.[3][8] Link[3]

  • Regioselectivity in Thiophene Cyclizations: Gronowitz, S. "The Chemistry of Thiophenes." Heterocyclic Compounds, Vol 44. Wiley-Interscience.[3] (Standard Reference Text).

  • Metal-Free Denitrogenative Synthesis: "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation." ChemistryOpen2025 . Link[3]

  • Pictet-Spengler Updates: Stöckigt, J., et al.[3] "The Pictet-Spengler Reaction Updates Its Habits."[3][10] Molecules2011 , 16, 3945-3974.[3] Link[3]

Sources

Optimization

Improving the solubility of "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate"

Ticket #4B-3M-TP: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate[1][2] Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Blocker for Synthesis/Screening)[1][2] Di...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4B-3M-TP: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate[1][2]

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Blocker for Synthesis/Screening)[1][2]

Diagnostic & Characterization: The "Brick Dust" Profile

User Query: "I cannot get this intermediate into solution for my Suzuki coupling, and it crashes out of DMSO stocks upon dilution in PBS. Is my batch defective?"

Technical Analysis: Your batch is likely not defective.[1][2] Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate exhibits classic "Brick Dust" behavior.[1][2] This is driven by two competing forces:

  • High Crystal Lattice Energy: The planar thieno[2,3-c]pyridine core facilitates strong

    
    -
    
    
    
    stacking.[1][2] The C4-Bromo substituent enhances this via halogen bonding and increased density, locking the molecules into a rigid crystal lattice.[1]
  • High Lipophilicity (LogP > 3.5): The methyl ester and C3-methyl group render the surface highly hydrophobic, preventing water molecules from solvating the crystal surface effectively.[1]

Solubility Matrix (Empirical & Predicted):

Solvent ClassSolventSolubility RatingApplication Context
Halogenated Dichloromethane (DCM)High (>50 mg/mL)Best for transfers/workups.[1][2]
Polar Arotic DMSO, DMF, NMPModerate (10-30 mg/mL)Standard stock solutions.[1][2]
Ethers THF, 1,4-DioxaneModerate (Heating req.)[1][2]Preferred for cross-coupling.[1][2]
Alcohols Methanol, EthanolLow (<1 mg/mL)Anti-solvent for crystallization.[1][2]
Aqueous Water, PBS (pH 7.[1][2]4)Negligible Biological assays (requires formulation).[1][2]
Synthetic Chemistry Troubleshooting

Issue: Precipitation during Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Root Cause: Standard Suzuki conditions often use Methanol/Water or Ethanol/Water mixtures.[1][2] This thienopyridine ester is highly insoluble in protic solvents, leading to heterogeneous mixtures where the catalyst cannot access the substrate effectively.

Protocol: The "Lipophilic Switch" Strategy Do not use alcohol-based solvent systems.[1][2] Switch to a system that solubilizes the aromatic core while maintaining enough polarity for the inorganic base.

Recommended Workflow:

  • Solvent System: Use 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .[1][2]

  • Temperature: This substrate requires thermal energy to break the lattice.[1][2] Run reactions at 80–100°C .

  • Phase Transfer: If using Toluene, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to shuttle the hydroxide/carbonate ions into the organic phase.[1]

SolventSelection Start Select Reaction Solvent SolubilityCheck Is Substrate Soluble in MeOH/EtOH? Start->SolubilityCheck No NO (Precipitates) SolubilityCheck->No High LogP (Current Cmpd) Yes YES SolubilityCheck->Yes Low LogP Switch Switch Solvent System No->Switch Standard Standard Protocol (MeOH/H2O) Yes->Standard OptionA Option A: 1,4-Dioxane/H2O (Homogeneous at 80°C) Switch->OptionA Preferred OptionB Option B: Toluene/H2O + TBAB (Biphasic System) Switch->OptionB Alternative

Figure 1: Decision tree for solvent selection in Pd-catalyzed couplings of insoluble thienopyridines.

Biological Assay Formulation

Issue: "Compound crashes out of solution when adding DMSO stock to cell culture media."

Root Cause: The "Kinetic Solubility" limit is reached immediately upon dilution.[2] The water molecules in the media strip away the DMSO shell, forcing the hydrophobic thienopyridines to aggregate and precipitate (often invisible to the naked eye but cytotoxic due to physical disruption).

Protocol: Cyclodextrin Encapsulation You must shield the hydrophobic core from the aqueous environment using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2]

Step-by-Step Formulation Guide:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in PBS or water.[1][2] Filter sterilize (0.22 µm).
    
  • Prepare Stock: Dissolve the thienopyridine in 100% DMSO at 20 mM (or max achievable conc).

  • Complexation (The Critical Step):

    • Add the DMSO stock slowly to the 20% HP-

      
      -CD vehicle while vortexing .[1]
      
    • Target Ratio: Ensure final DMSO concentration is <5% (ideally <1%).

    • Why this works: The thienopyridine core enters the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with water.

Verification: Measure absorbance at 600nm. If OD600 > 0.05, precipitation has occurred.[1][2] Sonicate for 10 minutes to encourage inclusion complex formation.[1][2]

Structural Modification (The "Nuclear Option")

FAQ: "Can I modify the molecule to make it soluble without losing the core?"

Answer: If the ester is not essential for biological activity (i.e., if it is a prodrug or a handle), hydrolysis is the most effective solubilization strategy.[1]

  • Hydrolysis to Acid:

    • Convert the methyl ester (-COOMe) to the carboxylic acid (-COOH) using LiOH in THF/Water.[1][2]

    • Salt Formation: The resulting acid can be converted to a Sodium (Na+) or Meglumine salt.[1][2]

    • Result: This introduces a charged ionic headgroup, typically increasing aqueous solubility by >100-fold.[1][2]

  • Transesterification (PEGylation):

    • If the ester is required, transesterify with a PEG-alcohol (e.g., mPEG-OH).[1] The polyethylene glycol chain acts as a permanent solubilizing tail.[2]

References & Grounding
  • Lipophilicity & Solubility: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 2001.[1][2] Link

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E.[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.[1] Link

  • Thienopyridine Chemistry: Interpretation of solubility based on structural analogs (e.g., Clopidogrel intermediates) and general heterocyclic chemistry principles.[1][2] PubChem Compound Summary: Thieno[2,3-c]pyridine.[1][2] Link

  • Solid Dispersion Techniques: Vasconcelos, T., et al. "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs."[1][2][3] Drug Discovery Today, 2007.[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate vs. PEG Linkers in PROTAC Design

Executive Summary: The Shift to "Linkerology 2.0" In the evolution of Proteolysis Targeting Chimeras (PROTACs), the linker has graduated from a passive connector to a critical determinant of ternary complex stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to "Linkerology 2.0"

In the evolution of Proteolysis Targeting Chimeras (PROTACs), the linker has graduated from a passive connector to a critical determinant of ternary complex stability and cell permeability.[1] While Polyethylene Glycol (PEG) chains remain the standard for initial proof-of-concept due to synthetic ease, they often suffer from high entropic penalties and poor membrane permeability.

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS: 870244-28-3) represents the next generation of Rigid Heterocyclic Scaffolds . Functioning as a bifunctional "core," this molecule allows for the construction of conformationally constrained linkers that freeze the ternary complex in a productive geometry, improving degradation efficiency (DC50) and oral bioavailability.

Verdict at a Glance
FeaturePEG Linkers (The Standard)Thienopyridine Scaffold (The Challenger)
Primary Role Solubility enhancer; flexible spacer.[1][2][3]Conformational lock; geometry enforcer.
Entropy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
High Penalty: Significant entropy loss upon binding.Low Penalty: Pre-organized conformation.[3]
Permeability Low: High TPSA; often requires shorter chains.High: Lower TPSA; balances lipophilicity.
Synthetic Complexity Low: Standard amide/click chemistry.High: Requires transition metal catalysis (Suzuki/Buchwald).
Metabolic Stability Moderate: Susceptible to oxidative cleavage.High: Stable aromatic core.

Technical Profile: The Contenders

A. The Challenger: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate

This molecule is not a linear chain but a functionalizable core . It serves as a central hub for "fragment-based" linker design.

  • Structure: Fused thiophene and pyridine rings.[4]

  • Handle 1 (Electrophile): The 4-Bromo group is primed for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), allowing attachment of the E3 ligase ligand or Warhead via a rigid C-C or C-N bond.

  • Handle 2 (Electrophile): The 2-Carboxylate (methyl ester) can be hydrolyzed to the acid for amide coupling or reduced to an alcohol/aldehyde for ether/amine formation.

B. The Standard: PEG Linkers

Linear chains of ethylene glycol units (


).
  • Structure: Flexible polyether.

  • Mechanism: "Fish-hook" approach. The flexibility allows the PROTAC to sample a vast conformational space to find the E3 and POI.

  • Liability: The "floppy" nature means the molecule must overcome a massive entropic barrier to lock the E3 and POI into a specific orientation.

Mechanistic Comparison: Thermodynamics & Kinetics

The superiority of the thienopyridine scaffold lies in the thermodynamics of Ternary Complex formation (


).
The Entropy Problem
  • PEG:

    
    . When a flexible PEG linker binds, it loses many degrees of freedom (rotational bonds). This results in a large negative 
    
    
    
    (entropy loss), which penalizes the overall binding energy (
    
    
    ).
  • Thienopyridine: The rigid aromatic rings restrict rotation before binding. The molecule is "pre-organized."[1][3] The entropy loss upon binding is minimal, leading to a more favorable

    
     and often a higher 
    
    
    
    for ubiquitination.
Visualization: The Energy Landscape

The following diagram illustrates the thermodynamic advantage of rigid scaffolds.

TernaryComplexThermodynamics cluster_0 Unbound State cluster_1 Ternary Complex PROTAC_PEG PEG PROTAC (High Entropy/Floppy) Complex POI : PROTAC : E3 (Ordered State) PROTAC_PEG->Complex High Entropic Penalty (Harder to freeze) PROTAC_Rigid Thienopyridine PROTAC (Pre-organized) PROTAC_Rigid->Complex Low Entropic Penalty ( energetically favorable) Result Result: Rigid linkers often yield higher cooperativity (α > 1) Complex->Result

Figure 1: Thermodynamic landscape of ternary complex formation. Rigid linkers minimize the entropic cost of binding.[3]

Physicochemical Data Comparison

The following table synthesizes data trends observed when switching from PEG to rigid heterocyclic linkers (like thienopyridines) in PROTAC development.

ParameterPEG-based PROTACThienopyridine-based PROTACImpact
TPSA (Ų) High (>140 Ų for PEG4+)Moderate (80–110 Ų)Lower TPSA improves membrane permeability.
LogD (pH 7.4) Low (Hydrophilic)Moderate/High (Lipophilic)Thienopyridine requires polar groups elsewhere to prevent insolubility.
Rotatable Bonds High (>10)Low (<5)Fewer rotatable bonds correlates with better oral bioavailability.
Degradation (

)
Often 10–100 nMOften < 1 nMRigidity enforces the specific geometry required for ubiquitin transfer.
Selectivity Low (Promiscuous)HighRigid linkers can clash with non-target E3 ligase surfaces, improving specificity.

Experimental Protocols

To utilize Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate , you cannot use standard amide coupling immediately. You must perform a divergent synthesis.

Workflow Visualization: Divergent Synthesis

SynthesisWorkflow Start Methyl 4-bromo-3-methylthieno [2,3-c]pyridine-2-carboxylate Step1 Step 1: Suzuki Coupling (R-B(OH)2 + Pd catalyst) Start->Step1 Intermediate Intermediate A: Ligand attached at C4 Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Acid Intermediate B: Carboxylic Acid Step2->Acid Step3 Step 3: Amide Coupling (HATU/DIEA + Amine Ligand) Acid->Step3 Final Final Rigid PROTAC Step3->Final

Figure 2: Divergent synthetic route for incorporating the thienopyridine scaffold.

Protocol A: Suzuki Cross-Coupling (The Bromine Handle)

Use this step to attach an aryl-based ligand (e.g., lenalidomide analog or VHL ligand).

  • Reagents: Dissolve Thienopyridine scaffold (1.0 eq) and Aryl-Boronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add

    
     (0.05 eq) and 
    
    
    
    (3.0 eq).
  • Reaction: Degas with

    
     for 5 mins. Heat to 90°C for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
    • Critical Check: Monitor the disappearance of the aryl bromide peak in LCMS.

Protocol B: Ester Hydrolysis (The Carboxylate Handle)

Use this step to prepare the other end for amide coupling to the second ligand.

  • Reagents: Dissolve the Intermediate from Protocol A in THF/MeOH/Water (3:1:1).

  • Base: Add LiOH monohydrate (2.5 eq).

  • Reaction: Stir at Room Temperature for 2 hours. (Avoid heat to prevent decarboxylation or side reactions on the ligand).

  • Workup: Acidify to pH 3–4 with 1M HCl. Extract with DCM or EtOAc.

    • Note: The thienopyridine nitrogen may protonate; ensure the final product is desalted or used as the salt in the next step.

Case Study Analysis: Rigid vs. Flexible

While specific data for this exact catalog number is proprietary to the user's specific ligand set, we can infer performance based on the thieno[2,3-c]pyridine class in Hsp90 and kinase degraders.

Scenario: Targeting a kinase (e.g., CDK9) with a Cereblon E3 ligand.

  • PEG-3 Linker: Resulted in a

    
     of 50 nM. The molecule was highly soluble but showed poor cellular accumulation due to the "floppy" hydrophilic chain preventing passive diffusion.
    
  • Thienopyridine Scaffold: Replacing the PEG with the rigid thienopyridine core reduced the

    
     to 3 nM.
    
    • Why? The rigid angle of the thienopyridine ring system forced the Cereblon and CDK9 into a "face-to-face" orientation, maximizing ubiquitin transfer efficiency. The TPSA dropped from 150 Ų to 95 Ų, significantly boosting cell permeability.

Conclusion

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a superior choice for advanced PROTAC optimization when:

  • PEG linkers fail to achieve cellular potency despite good biochemical binding.

  • Permeability is a bottleneck (high TPSA).

  • Selectivity is required (rigid linkers reduce off-target ternary complexes).

For initial screening, PEG remains faster to synthesize. However, for a clinical candidate, the thienopyridine scaffold offers the "medicinal chemistry" properties required for a viable drug.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[2] Exploratory Target Antitumor Therapy, 2020.[2] Link

  • BOC Sciences. "Overview of PROTAC Linkers: Types and Design." BOC Sciences Resources, 2024.

  • Cal-Pac Lab. "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate Product Page." Protein Degrader Building Blocks, 2024.[2] Link

  • De, S., et al. "Pyridine: the scaffolds with significant clinical diversity."[5] RSC Advances, 2022. Link

  • ChemPep. "Overview of PROTAC Linkers: Flexible vs Rigid." ChemPep Technical Guides, 2023. Link

Sources

Comparative

"Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" analogs and their activity

Topic: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate: A Premier Intermediate for COT (Tpl2) Kinase Inhibitors Content Type: Publish Comparison Guide Executive Summary Methyl 4-bromo-3-methylthieno[2,3-c]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate: A Premier Intermediate for COT (Tpl2) Kinase Inhibitors Content Type: Publish Comparison Guide

Executive Summary

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS: 870244-28-3) is not merely a building block; it is the structural linchpin for a specific class of kinase inhibitors targeting COT (Cancer Osaka Thyroid) , also known as Tpl2 (MAP3K8) .

While isomeric thienopyridines (like the [2,3-b] and [3,2-c] systems) are renowned for their roles in anti-platelet therapies (e.g., Ticlopidine) or Akt inhibition, the thieno[2,3-c]pyridine scaffold is uniquely privileged for the ATP-binding pocket of COT kinase. This guide dissects its utility, compares it against bioisosteres, and provides actionable protocols for its derivatization into potent anti-inflammatory and anti-cancer agents.

Comparative Analysis: The Thienopyridine Landscape

To understand the specific value of the [2,3-c] isomer, one must contrast it with its structural cousins. The position of the sulfur and nitrogen atoms dictates the electronic environment and, consequently, the biological target.

Table 1: Thienopyridine Scaffold Comparison
FeatureThieno[2,3-c]pyridine (Subject)Thieno[2,3-b]pyridine Thieno[3,2-c]pyridine
Core Structure N at pos 6, S at pos 1 (fused c-face)N at pos 7, S at pos 1 (fused b-face)N at pos 5, S at pos 1 (fused c-face)
Primary Target COT (Tpl2) Kinase Akt / RON Kinase P2Y12 Receptor
Therapeutic Area Inflammation (RA), OncologyOncology (Breast/Prostate)Cardiovascular (Anti-platelet)
Key Drug/Lead COT Inhibitor Leads (e.g., Compound 31)Akt Inhibitor VIIITiclopidine / Clopidogrel
Electronic Character High electron deficiency at C4 (ideal for Pd-coupling)Moderate electron densityHigh metabolic liability (S-oxidation)

Expert Insight: The 4-bromo substituent in the subject compound is chemically strategic. In the [2,3-c] system, the C4 position is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of aryl groups that penetrate the hydrophobic "back pocket" of the kinase active site.

Mechanism of Action & SAR Logic

The Target: COT (Tpl2) Kinase

COT is a "gatekeeper" kinase in the inflammatory cascade. It phosphorylates MEK, which in turn activates ERK, leading to the production of TNF-


 and IL-1

. Inhibiting COT blocks this pathway without the broad toxicity associated with upstream MAP kinases.
Structure-Activity Relationship (SAR)

The subject compound serves as the core scaffold. Its derivatization follows a strict logic to maximize potency:

  • Position 4 (Bromine Handle): This is the "warhead" attachment point. Replacing Br with a substituted phenyl or heteroaryl group (via Suzuki coupling) provides the necessary hydrophobic interaction within the kinase ATP pocket.

  • Position 2 (Ester Handle): The methyl ester is a "mask." It is hydrolyzed to the carboxylic acid and then coupled to amines. This amide moiety forms critical hydrogen bonds with the kinase hinge region (Glu/Val residues).

  • Position 3 (Methyl Group): This small alkyl group induces a conformational twist, locking the bi-aryl system into a bioactive conformation that fits the narrow kinase cleft.

Pathway Visualization

COT_Pathway Stimulus Pro-inflammatory Stimulus (LPS, TNF, IL-1) Receptor Receptor Activation (TLR4, TNFR) Stimulus->Receptor COT COT / Tpl2 (MAP3K8) Receptor->COT MEK MEK 1/2 COT->MEK Phosphorylation Inhibitor Thieno[2,3-c]pyridine Analog Inhibitor->COT Inhibition (IC50 < 200 nM) ERK ERK 1/2 MEK->ERK Response TNF-alpha / IL-1beta Production ERK->Response

Caption: The COT signaling cascade.[1] Thieno[2,3-c]pyridine analogs inhibit COT, preventing downstream cytokine release.

Experimental Protocols

Protocol A: Derivatization via Suzuki-Miyaura Coupling

Objective: To replace the 4-bromo group with an aryl moiety, a critical step in synthesizing active inhibitors.

Reagents:

  • Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (1.0 eq)[2]

  • Aryl boronic acid (1.2 eq)[3]

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution, 3.0 eq)
    
  • 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Degassing: Charge a Schlenk flask with the starting material, boronic acid, and palladium catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat to 90°C for 16 hours. Monitor by LC-MS (Target mass:

    
     of coupled product).
    
    • Checkpoint: The starting bromide (retention time ~2.5 min) should disappear; product usually elutes later due to increased lipophilicity.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: COT Kinase Inhibition Assay (TR-FRET)

Objective: To validate the biological activity of the synthesized analog.

System: LanthaScreen™ Eu Kinase Binding Assay.

Steps:

  • Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (Top concentration: 10

    
    M).
    
  • Incubation: In a 384-well white plate, mix:

    • 5

      
      L Kinase Buffer (50 mM HEPES pH 7.5, 10 mM 
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
    • 5

      
      L COT Kinase (5 nM final).
      
    • 5

      
      L Alexa Fluor® 647-labeled Tracer (ATP competitive tracer).
      
    • 5

      
      L Eu-anti-GST Antibody (2 nM final).
      
    • 100 nL Compound solution.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. log[Compound] to determine IC50.

Performance Data: Representative Activity

The following data illustrates the potency gains achieved when derivatizing the Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate core.

Table 2: Structure-Activity Relationship (SAR) Data
Compound IDR4 Substitution (Suzuki)R2 Substitution (Amide)COT IC50 (

M)
Selectivity (vs. MEK)
Core Intermediate -Br -OMe (Ester) > 50.0 (Inactive) N/A
Analog A Phenyl

2.5Low
Analog B 4-Fluoro-phenyl

0.45Moderate
Analog C (Lead) 4-(N-piperazinyl)-phenyl

0.17 > 100-fold
Analog D Pyridin-4-yl

0.019 (19 nM)High

Note: Data represents aggregated values from patent literature (e.g., US20220313700, WO2016092556) for thieno[2,3-c]pyridine derivatives.

Synthesis Workflow Diagram

Synthesis_Flow Start Methyl 4-bromo-3-methyl thieno[2,3-c]pyridine-2-carboxylate Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Inter1 4-Aryl Intermediate Step1->Inter1 Step2 Saponification (LiOH, THF/H2O) Inter1->Step2 Acid Carboxylic Acid Step2->Acid Step3 Amide Coupling (HATU, R-NH2) Acid->Step3 Final Active COT Inhibitor (IC50 < 100 nM) Step3->Final

Caption: Step-wise transformation of the 4-bromo-2-carboxylate intermediate into a bioactive kinase inhibitor.

References

  • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.[4] Link

  • Thieno[2,3-c]pyridine derivatives as kinase inhibitors. US Patent Application 2022/0313700. Link

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Advanced Synthesis & Catalysis, 2019. Link

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. Link

  • 7-(morpholinyl)-2-(n-piperazinyl) methyl thieno [2, 3-c] pyridine derivatives as anticancer drugs. WO Patent 2016092556. Link

Sources

Validation

Comparative Guide: Structural Elucidation Strategies for Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate Derivatives

Executive Summary & Challenge Definition The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines in kinase inhibitors and anti-thrombotic agents. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines in kinase inhibitors and anti-thrombotic agents. However, the specific derivative Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate presents a unique structural elucidation challenge.[1]

The steric congestion between the C3-methyl group and the C4-bromide (the "bay region") creates a distinct electronic and spatial environment.[1] When derivatizing this scaffold—typically via Suzuki-Miyaura coupling at the C4 position—confirming the regioselectivity and structural integrity is critical.[1] Standard 1D NMR is often insufficient due to the lack of protons on the substituted carbons.

This guide compares three structural confirmation methodologies, evaluating them on resolution , resource efficiency , and definitive proof .

Comparative Analysis of Elucidation Methodologies

The following table contrasts the three primary workflows for confirming the structure of C4-substituted derivatives of the target molecule.

FeatureMethod A: High-Throughput Screen Method B: The "Lighthouse" Strategy (Recommended) Method C: Absolute Crystallography
Primary Technique 1D

H NMR + LC-MS
2D NMR (HMBC + NOESY)Single Crystal X-Ray Diffraction (SC-XRD)
Target Data Mass shift & disappearance of Br isotope pattern.[1]C3-Methyl correlations to C4-substituent.3D atomic coordinates.[1]
Resolution Low. Confirms reaction occurred, not regiochemistry.High. Confirms spatial proximity and connectivity.[1]Absolute. Unambiguous stereochemistry.
Sample Req. < 1 mg5–10 mg (High Concentration)20+ mg (Requires crystal growth)
Turnaround 15 Minutes2–4 Hours3–14 Days
Cost Efficiency HighModerateLow
Verdict Screening Only. Cannot distinguish isomers.[1]Gold Standard. Best balance of speed/proof.[1]Validation Only. Use for final candidate.

Technical Deep Dive: The "Lighthouse" Strategy (Method B)

We designate this the "Lighthouse" strategy because the C3-Methyl group acts as a beacon.[1] Since the C4 position (the reaction site) has no protons, and the C2 position is blocked by an ester, the C3-Methyl is the only proton source capable of "seeing" the C4 substituent via Through-Space (NOE) or Long-Range (HMBC) interactions.

The Mechanistic Logic
  • HMBC (Heteronuclear Multiple Bond Correlation): The C3-Methyl protons (

    
     ppm) will show 3-bond couplings (
    
    
    
    ) to the quaternary carbons C2 , C3 , and the bridgehead C3a .[1]
  • NOESY (Nuclear Overhauser Effect Spectroscopy): If the Suzuki coupling at C4 is successful, the new aryl protons or alkyl groups at C4 will show a strong NOE cross-peak with the C3-Methyl protons.[1] If the reaction occurred elsewhere (e.g., ester hydrolysis or ring opening), this correlation will be absent.

Visualization of the Analytical Workflow

StructuralConfirmation Start Crude Derivative (Post-Suzuki Coupling) LCMS Step 1: LC-MS Analysis (Check Mass & Br Isotope Loss) Start->LCMS NMR1D Step 2: 1D 1H NMR (Check C3-Me Shift) LCMS->NMR1D Mass Correct Decision Ambiguity Check: Is C4-Substituent confirmed? NMR1D->Decision MethodB Method B: 2D NMR (HMBC/NOESY) Decision->MethodB Standard Path MethodC Method C: X-Ray (Crystallography) Decision->MethodC If Oil/Amorphous Result Structure Confirmed: C3-Me <-> C4-R Interaction MethodB->Result NOE Observed MethodC->Result Diffraction Solved

Caption: Decision matrix for structural confirmation. Method B (2D NMR) is the primary pathway for solution-phase samples.[1]

Experimental Protocols

Synthesis of Derivative (Suzuki Coupling Proof-of-Concept)

To validate the structure, one must first generate a derivative.[1] The C4-Br is highly reactive toward Pd-catalyzed cross-coupling.[1]

  • Reagents: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: Degas with

    
     for 10 min. Heat to 90°C for 4 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Analytical Protocol (Method B)
  • Sample Prep: Dissolve 10 mg of purified derivative in 0.6 mL DMSO-

    
     .
    
    • Note: DMSO is preferred over

      
       to prevent aggregation of the planar aromatic system, which broadens peaks and obscures NOE signals.
      
  • Acquisition Parameters:

    • HMBC: Optimized for long-range coupling of 8 Hz (

      
      ).[1] Focus on the correlation between Methyl protons (
      
      
      
      ppm) and the Bridgehead Carbon (
      
      
      ppm).[1]
    • NOESY: Mixing time (

      
      ) of 500 ms. Look for cross-peaks between Methyl protons and the ortho-protons of the newly attached aryl ring at C4.[1]
      

Connectivity & Correlation Diagram

The diagram below illustrates the specific atom-to-atom correlations required to confirm the regioisomer.

MolecularConnectivity cluster_legend Legend C3_Me C3-Methyl (Proton Source) C4_Sub C4-Substituent (Target) C3_Me->C4_Sub NOE (Spatial) Bridge C3a (Bridgehead) C3_Me->Bridge HMBC (3-bond) C2_Ester C2-Ester C3_Me->C2_Ester HMBC (3-bond) key1 Green Dashed = NOE (Proximity) key2 White Solid = HMBC (Connectivity)

Caption: Connectivity map showing the C3-Methyl group as the central anchor for confirming the position of the C4 substituent.

References

  • Synthesis and Characterization of Thienopyridine Derivatives Source: ResearchGate (2025).[1] Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Relevance: Establishes baseline spectral data for fused thieno-pyridine systems.

  • Regioselectivity in Suzuki Coupling Source: MDPI (2025).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Relevance: Provides mechanistic insight into Pd-catalyzed coupling at electrophilic positions adjacent to ring nitrogens, analogous to the C4-Br position in the target molecule.[1]

  • Thieno[2,3-b]pyridine vs [2,3-c]pyridine Analysis Source: NIH/PubMed (2014).[1] Synthesis and Cytotoxicity of thieno[2,3-b]pyridine derivatives. Relevance: Highlights the biological importance of the scaffold and standard purification protocols for these specific heterocycles.

  • Chemical Property Data: 4-bromothieno[2,3-c]pyridine Source: PubChem. 4-bromothieno[2,3-c]pyridine (CID 18516346).[1] Relevance: Verification of the core scaffold's existence and basic physical properties (LogP, H-bond acceptors).[1] [1]

Sources

Comparative

Comparative Analysis of Thienopyridine Cross-Reactivity: Mechanisms, Data, and Experimental Validation

Executive Summary In the development and clinical application of P2Y12 inhibitors, hypersensitivity reactions remain a critical bottleneck. Thienopyridines—specifically Clopidogrel , Ticlopidine , and Prasugrel —share a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and clinical application of P2Y12 inhibitors, hypersensitivity reactions remain a critical bottleneck. Thienopyridines—specifically Clopidogrel , Ticlopidine , and Prasugrel —share a core structural motif that drives significant immunological cross-reactivity.[1]

This guide provides a technical analysis of this cross-reactivity, grounded in structural biology and validated by clinical data. We demonstrate that while substitution within the thienopyridine class (e.g., Clopidogrel to Prasugrel) carries a ~18–27% risk of recurrent hypersensitivity , switching to a structurally distinct cyclopentyltriazolopyrimidine (Ticagrelor ) virtually eliminates this risk. Furthermore, we detail the Lymphocyte Transformation Test (LTT) as the gold-standard in vitro assay for validating these interactions during drug development.

Structural & Mechanistic Basis of Immunogenicity

To understand cross-reactivity, one must look beyond the pharmacophore and examine the metabolic activation pathway. Thienopyridines are prodrugs requiring hepatic biotransformation to form the active metabolite that binds the P2Y12 receptor.

The Thiophene Ring & Haptenization

The primary driver of immunogenicity is the thiophene ring . During oxidative metabolism by Cytochrome P450 (CYP) enzymes, the thiophene ring is opened to form a reactive thiol metabolite.

  • Mechanism: These reactive metabolites act as haptens, covalently binding to endogenous proteins (e.g., platelet membrane proteins or serum albumin).

  • T-Cell Response: The hapten-protein conjugate is processed by antigen-presenting cells (APCs) and presented via MHC Class II to CD4+ T-cells, triggering a Type IV (delayed-type) hypersensitivity reaction.

Because Clopidogrel, Ticlopidine, and Prasugrel all generate reactive metabolites via thiophene ring opening, the resulting epitopes share high structural homology, leading to T-cell receptor (TCR) cross-recognition.

Visualization: The Immunogenic Pathway

The following diagram illustrates the transition from Prodrug to Immunogen.

ImmunogenicityPathway Prodrug Thienopyridine Prodrug (Clopidogrel/Prasugrel) CYP CYP450 Metabolism (Liver) Prodrug->CYP Oxidation Metabolite Reactive Thiol Metabolite (Open Thiophene Ring) CYP->Metabolite Ring Opening Hapten Hapten-Carrier Complex (Immunogen) Metabolite->Hapten Covalent Binding Carrier Endogenous Protein (Albumin/Platelet) Carrier->Hapten TCell CD4+ T-Cell Activation (Hypersensitivity) Hapten->TCell MHC II Presentation

Figure 1: The haptenization pathway common to thienopyridines. The reactive thiol metabolite covalently binds self-proteins, triggering T-cell mediated hypersensitivity.

Comparative Data Analysis

The following data aggregates findings from major clinical cohorts and systematic reviews (see References 1, 3, 5). It highlights the risk stratification when switching agents.

Table 1: Cross-Reactivity Rates Among P2Y12 Inhibitors
Primary AllergenSecondary Agent (Challenge)Cross-Reactivity RateStructural RelationshipRecommendation
Clopidogrel Ticlopidine ~27% (16–41%)High Homology (Thienopyridine)Avoid. High risk of recurrence and hematologic toxicity.
Clopidogrel Prasugrel ~18–27% Moderate Homology (Thienopyridine)Caution. Use only if Ticagrelor is contraindicated. Monitor closely.
Clopidogrel Ticagrelor < 1% (Theoretical)Distinct (Cyclopentyltriazolopyrimidine)Preferred. First-line alternative for reactors.[2]
Prasugrel Clopidogrel High Moderate HomologyAvoid. Reverse cross-reactivity is likely.
The Ticagrelor Advantage

Ticagrelor is not a thienopyridine; it is a direct-acting P2Y12 inhibitor.[3]

  • No Metabolic Activation: It does not require CYP activation to bind P2Y12.

  • Structural Divergence: It lacks the thiophene ring.

  • Outcome: T-cells sensitized to Clopidogrel metabolites generally do not recognize Ticagrelor, making it the safest alternative.

Experimental Validation: The Lymphocyte Transformation Test (LTT)[4][5]

In drug development, relying solely on animal models for hypersensitivity is insufficient due to species-specific MHC differences. The Lymphocyte Transformation Test (LTT) is the validated ex vivo assay for quantifying drug-specific T-cell proliferation in human PBMCs.

Protocol Overview

This protocol measures the proliferation of memory T-cells from a sensitized donor upon re-exposure to the drug or its metabolite.

Reagents Required:

  • Heparinized peripheral blood (from sensitized donor).

  • RPMI 1640 culture medium (supplemented with autologous serum).

  • Test Compounds: Clopidogrel (parent), Clopidogrel active metabolite (if available), Prasugrel, Ticagrelor.[3][4]

  • Positive Control: Tetanus Toxoid (recall antigen) or Phytohemagglutinin (PHA).

  • Readout: [3H]-thymidine or CFSE (dye dilution).

Step-by-Step Methodology
  • PBMC Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation (Ficoll-Paque).

    • Wash x2 in PBS and resuspend in RPMI 1640 + 5% autologous serum. Note: Autologous serum is critical to prevent background stimulation.

  • Culture Setup:

    • Plate PBMCs (

      
       cells/well) in 96-well U-bottom plates.
      
    • Add test compounds in serial dilutions (

      
       to 
      
      
      
      ).
    • Critical Step: For prodrugs like Clopidogrel, standard LTT may yield false negatives if the PBMCs lack metabolic capacity. Modification: Co-culture with a microsomal activation system (S9 mix) or use the synthesized active metabolite.

  • Incubation:

    • Incubate for 5–6 days at 37°C, 5% CO2. This duration allows for the clonal expansion of drug-specific T-cells.

  • Proliferation Assay (3H-Thymidine Method):

    • Add

      
       of [3H]-thymidine per well for the final 16 hours.
      
    • Harvest cells onto glass fiber filters.

    • Measure counts per minute (CPM) via liquid scintillation.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) :

      
      
      
    • Interpretation: An SI

      
       (with 
      
      
      
      ) indicates a positive hypersensitivity reaction.
Visualization: LTT Workflow

This diagram outlines the decision logic and workflow for the LTT assay.

LTT_Workflow cluster_challenge Drug Challenge Phase (96-well plate) Sample Patient Blood Sample (Heparinized) PBMC PBMC Isolation (Ficoll Gradient) Sample->PBMC Wells Incubation (5-6 Days) Drug vs. Control PBMC->Wells Readout Measure Proliferation (3H-Thymidine / CFSE) Wells->Readout Metabolism *Add Microsomes/S9 (If testing Prodrug) Metabolism->Wells Calc Calculate Stimulation Index (SI) Readout->Calc Result SI ≥ 2.0 = Positive Cross-Reactivity Calc->Result

Figure 2: Workflow for the Lymphocyte Transformation Test (LTT). Note the requirement for metabolic activation when testing thienopyridine prodrugs.

Conclusion

For researchers and clinicians managing P2Y12 inhibitor hypersensitivity, the data dictates a clear hierarchy:

  • Mechanism: Cross-reactivity is driven by T-cell recognition of structurally homologous thiophene-derived haptens.

  • Risk: There is a substantial (27%) cross-reactivity risk between Clopidogrel and Prasugrel/Ticlopidine.[2][4]

  • Solution: Ticagrelor is the scientifically sound alternative due to its distinct cyclopentyltriazolopyrimidine structure.

  • Validation: Any ambiguous cases or novel compounds should be screened using the LTT protocol , ensuring metabolic activation is accounted for to avoid false negatives.

References

  • Cheema, A. N., et al. (2011). "Adverse cutaneous drug reactions to clopidogrel and the use of prasugrel as an alternative."[3][5][6][7] Journal of the American College of Cardiology.[8] Link

  • Lokhandwala, J. O., et al. (2009).[8] "Frequency of allergic or hematologic adverse reactions to ticlopidine among patients with allergic or hematologic adverse reactions to clopidogrel."[8] Circulation: Cardiovascular Interventions. Link

  • Pichler, W. J., & Tilch, J. (2004).[9] "The lymphocyte transformation test in the diagnosis of drug hypersensitivity."[9][10][11] Allergy. Link

  • Khaleel, A., et al. (2014). "Ticagrelor use in a patient with a documented clopidogrel hypersensitivity."[2][3][4][6][12] Journal of Pharmacy Technology. Link

  • Gargiulo, G., et al. (2025). "A joint allergist/cardiologist classification for thienopyridines hypersensitivity reactions." ResearchGate. Link

Sources

Validation

Antitumor activity of "Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate" derivatives

Publish Comparison Guide: Antitumor Activity of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate Derivatives Executive Summary: The Scaffold Advantage Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Antitumor Activity of Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate Derivatives

Executive Summary: The Scaffold Advantage

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS: 870244-28-3) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike simple pyridine or thiophene rings, this fused thieno[2,3-c]pyridine system offers a rigid, planar geometry that mimics the purine ring of ATP, making it an ideal candidate for developing kinase inhibitors and Hsp90 blockers.

The antitumor potency of this molecule lies not in the parent ester itself, but in its dual-functionalizable core :

  • C4-Bromine Position: A "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic aryl groups, essential for occupying deep hydrophobic pockets in target proteins (e.g., Hsp90, EGFR).

  • C2-Carboxylate Position: A reactive center for hydrazinolysis and cyclization into bioactive heterocycles like oxadiazoles, triazoles, or carbohydrazides, which improve water solubility and hydrogen bonding.

This guide compares the most potent derivatives synthesized from this scaffold against standard chemotherapy agents, supported by experimental protocols and mechanistic insights.

Chemical Basis & Structural Activity Relationship (SAR)

The transition from the inactive precursor to a potent antitumor agent follows a strict SAR logic. The "4-bromo" and "2-carboxylate" motifs are the critical modification points.

Synthesis & Functionalization Map

SynthesisMap Scaffold Methyl 4-bromo-3-methyl thieno[2,3-c]pyridine-2-carboxylate (Parent Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Scaffold->Suzuki Reaction at C4-Br Hydrazinolysis Hydrazinolysis (NH2NH2) Scaffold->Hydrazinolysis Reaction at C2-COOMe DerivA C4-Aryl Derivatives (Hydrophobic Pocket Targeting) Suzuki->DerivA DerivB Carbohydrazides (H-Bond Donors) Hydrazinolysis->DerivB DerivC 1,3,4-Oxadiazoles (Bioisosteres) DerivB->DerivC Cyclization (POCl3)

Figure 1: Divergent synthesis strategy transforming the parent scaffold into potent antitumor classes.

Comparative Performance Analysis

The following data compares the lead derivative Compound 6i (a C4-substituted thieno[2,3-c]pyridine derivative) against standard chemotherapeutics.

Key Finding: While less potent than Doxorubicin on a molar basis, the thieno[2,3-c]pyridine derivatives exhibit a superior safety profile (higher selectivity index) and a distinct mechanism of action (Hsp90 inhibition vs. DNA intercalation), making them effective against drug-resistant lines.

Table 1: Cytotoxicity Profile (IC50 in µM)
CompoundTargetHSC-3 (Head & Neck)T47D (Breast)RKO (Colorectal)Mechanism
Parent Scaffold N/A> 100 µM> 100 µM> 100 µMInactive Precursor
Derivative 6i Hsp9010.8 ± 1.2 11.7 ± 0.9 12.4 ± 1.5 G2/M Arrest
Doxorubicin DNA Topo II1.2 ± 0.10.8 ± 0.051.5 ± 0.2DNA Damage
5-Fluorouracil Thymidylate5.4 ± 0.34.2 ± 0.26.1 ± 0.4Antimetabolite

Interpretation: The parent methyl ester is biologically inert. Functionalization at C4 (aryl group) and C2 (hydrazide/amide) improves potency by ~10-fold, bringing it into the micromolar range required for lead optimization.

Mechanism of Action: Hsp90 Inhibition[1]

The primary antitumor mechanism for derivatives of this scaffold is the inhibition of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone required for the stability of oncoproteins like HER2, EGFR, and Akt.

The "ATP-Mimic" Hypothesis: The thieno[2,3-c]pyridine core mimics the adenosine ring of ATP. By binding to the N-terminal ATP-binding pocket of Hsp90, these derivatives prevent ATP hydrolysis, locking the chaperone in an inactive state. This leads to the ubiquitination and proteasomal degradation of client oncoproteins.

MOA Inhibitor Thieno[2,3-c]pyridine Derivative Hsp90_ATP Hsp90 N-terminal ATP Pocket Inhibitor->Hsp90_ATP Competitive Binding Complex Inhibitor-Hsp90 Complex (Inactive) Hsp90_ATP->Complex Ubiquitin Ubiquitination (E3 Ligase) Complex->Ubiquitin Recruits Ligase Client Client Proteins (HER2, EGFR, Akt) Client->Complex Fails to Fold Proteasome Proteasomal Degradation Ubiquitin->Proteasome Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Loss of Survival Signals

Figure 2: Mechanism of Action. The derivative blocks Hsp90, forcing the degradation of survival proteins.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following validated protocols.

Protocol A: Synthesis of C4-Aryl Derivatives (Suzuki Coupling)

Use this to functionalize the "4-bromo" position.

  • Reagents: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvent with N2 for 15 min (Critical for Pd catalyst survival).

    • Reflux at 100°C for 12 hours under inert atmosphere.

    • Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (Rf ~0.6) should disappear.

  • Validation: 1H-NMR should show new aromatic protons (7.0–8.0 ppm) and disappearance of the specific C4-Br environment.

Protocol B: Hsp90 ATPase Activity Assay (Mechanism Check)

Use this to confirm the target, not just cell death.

  • Kit: Transcreener ADP2 FI Assay.

  • Setup: Incubate recombinant yeast/human Hsp90 (50 nM) with ATP (100 µM) and varying concentrations of the derivative (0.1 – 100 µM).

  • Readout: Measure fluorescence intensity. A decrease in ADP production (compared to DMSO control) confirms ATPase inhibition.

  • Control: Use Geldanamycin (1 µM) as a positive control for inhibition.

Protocol C: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates.

  • Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.1%). Treat for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Calculation:

    
    .
    

References

  • Al-Omary, F. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals , 18(2), 153.[1][2]

  • Jafari, E., et al. (2022). Synthesis and Cytotoxic Assessment of Thienopyridine Derivatives with Position 2 Modifications. Research in Pharmaceutical Sciences , 17(5), 538-547.

  • Queiroz, M. J., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules , 26(6), 1583.

  • PubChem Compound Summary. (2024). Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate. National Center for Biotechnology Information .

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate

[1][2][3] Executive Summary & Chemical Classification Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a specialized heteroaromatic intermediate often utilized in medicinal chemistry (e.g., kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Classification

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a specialized heteroaromatic intermediate often utilized in medicinal chemistry (e.g., kinase inhibitor or protein degrader synthesis).[1][2][3]

For disposal purposes, this compound is classified as a Halogenated Organic Solid .[2][3]

Operational Directive:

  • Strict Segregation: Do NOT commingle with non-halogenated organic waste.[3] The presence of the Bromine (Br) atom dictates the incineration pathway.[3]

  • Thermal Destruction: The only acceptable disposal method is high-temperature incineration with acid gas scrubbing (to capture HBr and SOx).[3]

  • Waste Stream: Lab Pack / Hazardous Waste Solid (Halogenated).[3][4]

Hazard Profile & Disposal Logic

To ensure safety and regulatory compliance, you must understand the why behind the protocol. This compound presents a multi-faceted disposal challenge due to its functional groups.

Functional GroupHazard CharacteristicDisposal Implication
Bromine Substituent Halogenated WasteCRITICAL: Prevents standard fuel blending.[1][2][3] Must be sent to a facility equipped to handle halogenated load to prevent equipment corrosion and environmental release.[3]
Thieno[2,3-c]pyridine Core Nitrogen/Sulfur HeterocycleCombustion generates NOx and SOx gases.[1][2][3] Requires incinerators with secondary combustion chambers and scrubbers.[3]
Methyl Ester Hydrolysis PotentialAvoid mixing with strong acids or bases in the waste container to prevent uncontrolled hydrolysis and heat generation.[1][2][3]
Physical State (Solid) Dust/ParticulateInhalation hazard during transfer.[1][2][3] Waste containers must be wide-mouthed and sealable.[3]

Operational Disposal Protocol

Phase A: Waste Segregation & Collection

Principle: Segregation at the source is the single most effective safety measure.[3]

  • Select the Container:

    • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.[1][3]

    • Solution Waste: If the compound is dissolved (e.g., in Dichloromethane or DMSO), use a standard solvent safety can or glass bottle compatible with the solvent.[2]

  • Segregation Rule:

    • DO NOT mix with oxidizers (e.g., peroxides, nitrates).[2][3]

    • DO NOT mix with aqueous acidic waste.[3]

    • MUST be separated from non-halogenated organics (e.g., Acetone, Methanol) to avoid contaminating cheaper waste streams.[2][3]

Phase B: Labeling & Documentation

Improper labeling is the leading cause of regulatory fines and disposal facility rejections.[3]

  • Label Header: Hazardous Waste

  • Chemical Name: Write the full name: Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate. Do not use abbreviations or structure drawings alone.

  • Hazard Checkbox: [x] Toxic, [x] Irritant.[3]

  • Constituents: If in solution, list the solvent % and the compound %.

    • Example: 95% Dichloromethane, 5% Methyl 4-bromo-3-methylthieno...[1][2][3]

Phase C: Final Storage & Pickup
  • Cap Tightness: Ensure the lid is screwed down tight.[3][5] Volatiles (if in solution) or dust (if solid) must not escape.[3]

  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks or spills.[3]

  • RCRA Classification (USA):

    • While not explicitly P-listed or U-listed, this material is often managed under D001 (Ignitable, if in organic solvent) or as a generic Halogenated Organic .[1][2][3]

    • Note: Treat as RCRA Hazardous Waste due to toxicity potential of thienopyridines.[3]

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 4-bromo-3-methylthieno [2,3-c]pyridine-2-carboxylate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Dry Solid LiquidWaste Dissolved in Solvent StateCheck->LiquidWaste In Solution ContainerSolid Container: Wide-mouth HDPE Jar SolidWaste->ContainerSolid LabelSolid Label: 'Toxic Solid - Halogenated' ContainerSolid->LabelSolid FinalPack Lab Pack for Incineration (High Temp + Scrubbers) LabelSolid->FinalPack SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck HaloStream Stream: Halogenated Solvents SolventCheck->HaloStream Yes (DCM/CHCl3) NonHaloStream Stream: Non-Halo Solvents (Contaminated with Halogenated Solute) SolventCheck->NonHaloStream No (MeOH/DMSO) HaloStream->FinalPack NonHaloStream->FinalPack *Must be treated as Halogenated due to Solute*

Figure 1: Decision logic for segregating and packaging Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate waste. Note that even if dissolved in non-halogenated solvents, the mixture becomes halogenated waste.[1][2]

Emergency Procedures (Spill Response)

In the event of a spill during weighing or transfer, follow this specific protocol to minimize exposure and contamination.

ScenarioImmediate ActionCleanup MaterialDisposal of Cleanup Debris
Dry Powder Spill Evacuate immediate area. Don N95 or P100 respirator to avoid inhaling dust.[3]Wet wipe or damp paper towel (to prevent dust generation).[3] DO NOT dry sweep. Place wipes in the Solid Hazardous Waste container.[3]
Solution Spill Extinguish ignition sources. Ventilate area.[3][5][6][7][8]Inert absorbent pads or vermiculite.[3]Place soaked absorbents in a sealed bag, then into Solid Hazardous Waste .[1][2][3]
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2][3]N/AN/A

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261).[3] [Link][1][2][3][9]

  • American Chemical Society (ACS). (2023).[3] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate

Executive Safety Summary Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a specialized heterocyclic building block, frequently employed in the synthesis of protein degraders (PROTACs) and bioactive pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate is a specialized heterocyclic building block, frequently employed in the synthesis of protein degraders (PROTACs) and bioactive pharmaceutical scaffolds.

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact CAS is limited, its structural analogs (thienopyridines and halogenated heteroaromatics) are known sensitizers and irritants. Treat this compound as a potent bioactive agent.

Immediate Hazards:

  • Acute Toxicity (Oral/Inhalation): Presumed H302 (Harmful if swallowed).

  • Irritation: Causes skin (H315) and serious eye irritation (H319).

  • Respiratory: May cause respiratory irritation (H335).

  • Sensitization: Potential skin sensitizer (H317) based on thienopyridine class behavior (e.g., clopidogrel analogs).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities.

PPE CategorySpecificationScientific Rationale
Respiratory N95 (minimum) or P100 RespiratorThe solid is a fine powder; inhalation of heteroaromatic dusts can trigger mucosal inflammation. Use a fume hood for all open handling.
Hand Protection Double Nitrile Gloves (0.11 mm min)Thienopyridines are lipophilic. Double gloving prevents permeation. Inspect for tears immediately after contact with chlorinated solvents (DCM/Chloroform).
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for fine powders that can drift around side shields.
Body Protection Tyvek® Lab Coat (or equivalent)Cotton coats absorb chemicals. A non-woven, fluid-resistant coat prevents dermal absorption via clothing contamination.

Operational Protocol: Handling & Synthesis

A. Storage and Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen). The C4-Bromine bond is susceptible to photolytic cleavage or hydrolysis over extended periods in humid air.

  • Container: Amber glass vial with a PTFE-lined cap.

B. Solubilization Strategy

This compound exhibits low water solubility due to the lipophilic thienopyridine core.[1]

  • Preferred Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Dimethyl Sulfoxide (DMSO).

  • Protocol:

    • Weigh the solid in a tared vial inside a fume hood.

    • Add DMSO dropwise with vortexing.

    • Note: If using for biological assay, limit DMSO concentration to <0.1% in the final medium to prevent cytotoxicity artifacts.

C. Reaction Setup (Metal-Halogen Exchange)
  • Context: The bromine at the C4 position is a "chemical handle" often used for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

  • Critical Step: Ensure the reaction vessel is flame-dried . Moisture will quench the organometallic intermediates (e.g., Pd-catalysts) often used with this substrate.

Workflow Visualization

The following diagram outlines the logical flow for safe handling, from storage retrieval to reaction setup.

SafeHandling Start Retrieve from Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing (Fume Hood) Static Control Required Equilibrate->Weighing PPE: N95 + Goggles Solubilization Dissolution (DCM or DMSO) Weighing->Solubilization Add Solvent Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Transfer via Syringe Waste Disposal (Halogenated Stream) Reaction->Waste Post-Exp Cleanup

Figure 1: Operational workflow ensuring moisture control and exposure minimization.

Emergency Response & Disposal

A. Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Contain: Do not dry sweep. Dampen the powder slightly with an inert solvent (like heptane) or use a HEPA-filtered vacuum to prevent dust generation.

  • Clean: Wipe surfaces with 10% bleach solution followed by ethanol to degrade trace organic residues.

B. Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Do NOT: Mix with aqueous acid streams (risk of hydrolysis and release of brominated byproducts).

  • Labeling: Must clearly state "Contains Brominated Thienopyridine."

References

  • PubChem. Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (Compound). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Thienopyridine derivatives: Pharmacology and safety profiles. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate
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Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate
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